The Bromodomain and Extra-Terminal (BET) family comprises four mammalian proteins—BRD2, BRD3, BRD4, and BRDT—that function as epigenetic reader proteins recognizing N-acetylated lysine residues in histone tails. These proteins play crucial roles in gene expression regulation by serving as transcriptional regulators that form multimolecular complexes with enzymes involved in covalent DNA modification and histone packaging. The primary function of BET proteins is to orchestrate cell transcription by binding to acetylated lysine residues on histone tails, particularly on histones H3 and H4, and recruiting transcriptional complexes to specific genomic locations. This molecular function positions BET proteins as key regulators of numerous physiological processes, with particular importance in controlling the expression of growth-promoting genes and anti-apoptotic factors. [1] [2]
BET proteins share a conserved domain architecture consisting of two tandem N-terminal bromodomains (BD1 and BD2), an extraterminal (ET) domain, and a more divergent C-terminal domain. The bromodomains are responsible for recognizing and binding to acetylated lysine marks, while the ET domain facilitates protein-protein interactions with various transcriptional regulators. Among BET family members, BRD4 has been most extensively characterized and serves as a pivotal transcriptional regulator that controls the expression of numerous genes, including prominent oncogenes such as c-MYC. BRD4 achieves this transcriptional control through its interactions with the positive transcription elongation factor b (P-TEFb), which promotes RNA polymerase II phosphorylation and transition into productive elongation. The critical role of BET proteins in controlling oncogene expression has made them attractive therapeutic targets for cancer and other diseases. [2] [3]
Bromodomains are evolutionarily conserved protein modules approximately 110 amino acids in length that were first discovered in the Brahma gene of Drosophila melanogaster. These domains adopt a characteristic fold consisting of a left-handed bundle of four alpha helices (αZ, αA, αB, αC) linked by loop regions of variable sequence (ZA and BC loops). The loops form a deep, largely hydrophobic cavity that recognizes and binds to acetylated lysine residues. A key feature of this binding mechanism is a conserved asparagine residue located in the BC loop that forms a hydrogen bond with the carbonyl oxygen of the acetyl-lysine, serving as an anchor for the interaction. This structural conservation across bromodomains is complemented by sequence diversity in the ZA and BC loops, which imparts ligand specificity and enables different bromodomains to recognize distinct acetylated protein targets. [4] [2]
The human genome encodes 61 bromodomains across 46 different proteins, categorized into eight major families based on phylogenetic analysis. BET proteins constitute subfamily II and are distinguished by the presence of two tandem bromodomains that can engage in bidentate interactions with di-acetylated peptides, significantly enhancing binding affinity compared to mono-acetylated recognition. This structural characteristic is particularly important for their biological function, as BET proteins show markedly increased affinity for histones containing multiple acetylated lysine residues within a short span of 1-5 amino acids. The structural biology of bromodomains and their recognition of acetyl-lysine marks has provided critical insights for the rational design of competitive inhibitors like PFI-1. [2] [4]
This compound was identified through a screening initiative for acetyl-lysine mimetic compounds that initially revealed the simple fragment 6-bromo-3-methyl-3,4-dihydroquinazoline-2-one as having inhibitory activity against BRD4 and CREBBP bromodomains. Structure-activity relationship (SAR) optimization of this scaffold led to the development of a series of highly potent and specific benzenesulfonamide-quinazolin-2-one BET inhibitors, from which this compound emerged as one of the most promising candidates. This compound represents a chemically distinct structural class of BET inhibitors compared to earlier compounds such as JQ1 (containing a methyltriazole moiety) or I-BET151 (featuring a dimethylisoxazole group). The dihydroquinazoline-2-one core of this compound functions as an efficient acetyl-lysine mimetic that competitively occupies the acetyl-lysine binding pocket in BET bromodomains. [4]
Co-crystal structures of this compound in complex with BRD4 and BRD2 bromodomains demonstrate that the inhibitor acts as an acetyl-lysine competitive mimetic, efficiently occupying the Kac binding site in BET bromodomains. The structural data reveal that this compound displaces acetylated histone peptides by forming critical hydrogen bonds with the conserved asparagine residue (Asn140 in BRD4) that normally anchors the acetyl-lysine carbonyl oxygen. The quinazolin-2-one core provides the acetyl-lysine mimetic functionality, while the bromophenyl and benzenesulfonamide substituents extend into hydrophobic regions of the binding pocket, contributing to binding affinity and selectivity. This structural information has been instrumental in understanding the molecular basis of this compound's inhibitory mechanism and selectivity profile. [4]
This compound demonstrates potent and selective binding to BET bromodomains, with particularly high affinity for the second bromodomain (BD2) of BRD2. In biochemical assays, this compound displaced tetra-acetylated histone H4 peptides (H4K5acK8acK12acK16ac) with half-maximal inhibitory concentration (IC₅₀) values of 220 nM for BRD4(1) and 98 nM for BRD2(2). Isothermal titration calorimetry (ITC) measurements confirmed these tight interactions, revealing dissociation constants (K𝐷) of 47.4 ± 2.5 nM for BRD4(1) and 194.9 ± 6 nM for BRD4(2). This binding preference for BD2 over BD1 domains within BET proteins represents an interesting characteristic of this compound that distinguishes it from some other pan-BET inhibitors. [4]
The selectivity profile of this compound across the BET family shows that it binds with similar affinities to different BET proteins, consistent with the high sequence conservation in the bromodomains of these proteins. Importantly, this compound exhibits significant selectivity for BET bromodomains over other bromodomain families, including CREBBP, which was initially identified as a potential off-target in the original fragment screen. This selectivity is crucial for its use as a chemical probe to study BET-dependent biological processes without confounding effects from inhibition of other bromodomain-containing proteins. The favorable selectivity profile, combined with its potent BET inhibitory activity, has made this compound a valuable tool compound for investigating BET biology in various disease contexts. [4]
Table 1: this compound Binding Affinities for BET Bromodomains
| Bromodomain | IC₅₀ (nM) | K𝐷 (nM) | Method |
|---|---|---|---|
| BRD4(1) | 220 | 47.4 ± 2.5 | ITC |
| BRD4(2) | - | 194.9 ± 6 | ITC |
| BRD2(2) | 98 | - | ALPHAScreen |
The structure-activity relationship of the dihydroquinazoline-2-one scaffold revealed critical structural determinants for BET bromodomain inhibition. The dihydroquinazolin-2-one core itself was identified as an effective acetyl-lysine mimetic that forms the essential hydrogen bond with the conserved asparagine residue in the bromodomain binding pocket. The 6-bromo substitution on the quinazoline ring was found to enhance potency, likely through hydrophobic interactions with the WPF shelf—a conserved tryptophan-proline-phenylalanine sequence present in many bromodomains that contributes to binding affinity through van der Waals interactions. The N-3 methyl group and the benzenesulfonamide moiety at the 4-position further improved binding affinity and selectivity, with the sulfonamide group engaging in additional interactions with the ZA loop region of the bromodomain. [4]
SAR exploration around the this compound scaffold demonstrated that modifications at the sulfonamide nitrogen were generally well-tolerated, with small alkyl groups maintaining or improving potency. However, larger substituents led to decreased affinity, suggesting steric limitations in this region of the binding pocket. The orientation and electronic properties of the benzene sulfonamide ring were also found to be important for optimal binding, with para-substitutions generally providing the best activity profiles. These SAR insights have informed the design of subsequent generations of BET inhibitors and contributed to our understanding of the structural requirements for effective bromodomain targeting. [4]
The biochemical characterization of this compound employed multiple complementary techniques to validate its mechanism of action and binding properties. The ALPHA (Amplified Luminescence Proximity Homogeneous Assay) Screen was utilized as a primary assay to measure the ability of this compound to displace a biotinylated tetra-acetylated histone H4 peptide from bromodomain constructs. This high-throughput compatible assay provided the initial IC₅₀ values that guided compound optimization. Isothermal Titration Calorimetry (ITC) delivered more precise quantitative binding data, revealing the thermodynamic profile of this compound binding to different bromodomains and confirming the sub-micromolar affinities observed in the ALPHA screen. Additionally, temperature shift assays (ThermoFluor) provided a rapid method for assessing binding through bromodomain stabilization against thermal denaturation, with this compound inducing significant stabilization of BET bromodomains. [4]
These biochemical approaches collectively demonstrated that this compound functions as a competitive inhibitor of acetylated histone binding, effectively displacing native histone ligands from BET bromodomains. The consistency of results across different assay formats strengthened the validation of this compound as a bona fide BET inhibitor. The compound exhibited the characteristic binding profile of BET inhibitors, with varying affinities for different bromodomains within the BET family, but overall maintained potent activity against all BET members tested. This comprehensive biochemical characterization established this compound as a high-quality chemical probe suitable for investigating BET-dependent cellular processes. [4]
In cellular systems, this compound demonstrated effective target engagement and produced phenotypic consequences consistent with BET inhibition. In leukemia cell lines, this compound treatment resulted in antiproliferative effects and efficiently abrogated clonogenic growth. Cellular mechanism of action studies revealed that sensitive cell lines exposed to this compound exhibited G1 cell cycle arrest, down-regulation of MYC expression, and induction of apoptosis. This compound also induced differentiation of primary leukemic blasts, demonstrating its ability to alter cell fate decisions in transformed cells. These cellular phenotypes align with the known biological functions of BET proteins in controlling cell cycle progression and maintaining expression of key growth-promoting genes. [4]
A particularly interesting finding from cellular studies with this compound was the significant down-regulation of Aurora B kinase expression. This observation connected BET inhibition to attenuation of phosphorylation of the Aurora B substrate histone H3 at serine 10 (H3S10), suggesting an alternative strategy for targeting this established oncology target. The relationship between BET inhibition and Aurora B expression is potentially mediated through the transcriptional control of MYC, which in turn regulates Aurora B expression, illustrating the interconnectedness of oncogenic signaling networks and the potential for BET inhibitors to simultaneously modulate multiple cancer-relevant pathways. This cellular characterization provided important validation of this compound's on-target activity in biologically relevant settings. [4]
Table 2: Cellular Phenotypes Induced by this compound Treatment
| Cell Type | Phenotypic Response | Molecular Changes |
|---|---|---|
| Leukemic Cell Lines | Antiproliferative effects, reduced clonogenic growth | G1 cell cycle arrest, MYC downregulation, induction of apoptosis |
| Primary Leukemic Blasts | Differentiation | Morphological and molecular differentiation markers |
| Various Cancer Cell Lines | Downregulation of Aurora B kinase | Attenuated H3S10 phosphorylation |
This compound has demonstrated promising antitumor activity in various cancer models, particularly in hematological malignancies. In leukemia, this compound exposure resulted in suppressed proliferation and induced apoptosis across multiple cell lines, with particular potency in models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The therapeutic efficacy of BET inhibition in leukemia has been largely attributed to the suppression of key oncogenes, including MYC and BCL-2, which are critically dependent on BET proteins for their transcriptional regulation. The ability of this compound to simultaneously target multiple oncogenic pathways makes it an attractive therapeutic candidate for hematological malignancies characterized by dysregulated transcription. [4] [2]
In solid tumors, this compound has shown variable activity depending on the cellular context. Interestingly, this compound and other BET inhibitors have demonstrated particular efficacy in cancers driven by specific genetic alterations, such as NUT midline carcinoma (NMC), which is defined by genetic rearrangements creating BRD4-NUT fusion proteins. In these cancers, BET inhibitors directly target the driver oncoprotein, resulting in dramatic responses. Beyond NMC, this compound has shown activity in subsets of solid tumors, including certain non-small cell lung cancers and neuroblastomas with NMYC amplifications. The context-dependent activity of this compound highlights the importance of identifying predictive biomarkers for patient selection in clinical applications of BET inhibitors. [3] [2]
Recent research has revealed an unexpected therapeutic potential for this compound in neurodegenerative disorders, particularly C9ORF72-associated amyotrophic lateral sclerosis and frontotemporal dementia (C9ALS/FTD). In a screen of epigenetic-targeting compounds, this compound was identified as capable of enhancing C9ORF72 gene expression in luciferase reporter cell lines containing GGGGCC hexanucleotide repeat expansions. Treatment of primary cortical cultures from C9BAC mice (a C9ALS/FTD model) with this compound increased expression of human mutant C9ORF72 gene transcripts and reduced poly(GP)-dipeptide repeat protein inclusions, which are pathological hallmarks of C9ALS/FTD. [5]
The mechanistic basis for this compound's effects in C9ALS/FTD models appears to involve reversal of epigenetic repression at the C9ORF72 locus. In C9ALS/FTD, the expanded repeat is associated with repressive histone modifications such as H3K9me3 and H3K27me3, and BET inhibition may counteract this repression. Interestingly, while this compound reduced toxic dipeptide repeat proteins, it increased the accumulation of intranuclear RNA foci, which some evidence suggests may be neuroprotective by sequestering repeat transcripts. This dual activity positions BET inhibitors as potential disease-modifying therapies for C9ORF72-associated neurodegenerative diseases through their ability to modulate the complex epigenetic pathology at the C9ORF72 locus. [5]
The ALPHA Screen assay provides a robust method for quantifying BET bromodomain inhibition in a high-throughput compatible format. Begin by preparing the bromodomain protein (e.g., BRD4(1) at 100 nM final concentration) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20, 0.1% BSA). Add the biotinylated acetylated histone peptide (e.g., tetra-acetylated H4K5acK8acK12acK16ac at 50 nM final concentration) and the nickel chelate acceptor beads (2-5 μg/mL). Serially dilute this compound in DMSO and transfer to the assay plate, maintaining consistent DMSO concentration across all wells (typically ≤1%). Incubate the reaction for 30-60 minutes at room temperature protected from light, then add streptavidin donor beads (2-5 μg/mL) and incubate for an additional 60-90 minutes. Measure the ALPHA signal using a compatible plate reader (excitation 680 nm, emission 570 nm). Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation. [4]
ITC measurements provide direct quantification of binding affinity and thermodynamic parameters. Purify the bromodomain protein (e.g., BRD4(1)) to homogeneity using affinity chromatography followed by size exclusion chromatography. Dialyze the protein extensively into ITC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) and degas both protein and compound solutions prior to measurement. Prepare a this compound solution in the same dialysis buffer, ensuring matching DMSO concentrations between protein and ligand solutions. Load the protein solution (50-100 μM) into the sample cell and the this compound solution (500-1000 μM) into the syringe. Program the instrument to perform a series of injections (typically 15-20 injections of 2-2.5 μL each) with adequate spacing between injections to reach equilibrium. Analyze the resulting thermograms using appropriate fitting models (typically single-site binding) to determine K𝐷, ΔH, ΔS, and stoichiometry (n) of binding. [4]
For antiproliferative assessment, plate appropriate cancer cell lines (e.g., leukemic MV4;11 or MOLM-13 cells) in 96-well plates at optimized densities (2,000-5,000 cells/well in 100 μL complete medium). After cell attachment, add serially diluted this compound in triplicate wells, including DMSO-only vehicle controls. Incubate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator. Assess cell viability using CellTiter-Glo luminescent assay according to manufacturer's instructions, which quantifies ATP content as a surrogate for viable cells. Normalize data to vehicle controls and calculate GI₅₀ values using nonlinear regression analysis of dose-response curves. For clonogenic assays, plate cells in semi-solid medium (methylcellulose-based) containing this compound at appropriate concentrations, incubate for 10-14 days, and score colony formation (colonies >50 cells) manually or using automated colony counters. [4]
For cell cycle distribution analysis, treat cells with this compound at relevant concentrations (typically based on GI₅₀ values) for 24-48 hours. Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Pellet fixed cells, resuspend in PBS containing RNase A (100 μg/mL) and propidium iodide (50 μg/mL), and incubate at 37°C for 30 minutes. Analyze DNA content by flow cytometry, collecting at least 10,000 events per sample. Determine cell cycle phase distribution using appropriate software algorithms. For apoptosis assessment, use Annexin V/propidium iodide staining according to manufacturer's protocols. Briefly, harvest treated cells, wash with cold PBS, and resuspend in binding buffer containing Annexin V-FITC and propidium iodide. Incubate for 15 minutes at room temperature protected from light, then analyze by flow cytometry within 1 hour. [4]
Co-crystal structure determination provides atomic-level insights into this compound's binding mode. Express and purify the bromodomain protein (e.g., BRD4(1)) to high homogeneity using standard recombinant techniques. Concentrate the protein to 5-10 mg/mL in a buffer containing 20 mM HEPES pH 7.5 and 100 mM NaCl. Set up crystallization trials using commercial screens with the sitting-drop vapor diffusion method, mixing equal volumes of protein and reservoir solution. For complex formation, incubate BRD4 with 1.5-2 molar equivalents of this compound prior to crystallization. Flash-cool crystals in liquid nitrogen using appropriate cryoprotectants. Collect X-ray diffraction data at synchrotron sources, process data with HKL-2000 or XDS, and solve structures by molecular replacement using existing bromodomain structures as search models. Iteratively refine models using Phenix or Refmac and validate using MolProbity. [4]
The following diagram illustrates the molecular mechanism of BET inhibition by this compound, showing how it competes with acetylated histones for binding to bromodomains:
Diagram 1: BET inhibition mechanism by this compound competing with acetylated histones.
The experimental workflow for this compound characterization encompasses multiple techniques, as visualized below:
Diagram 2: Comprehensive workflow for this compound characterization.
Despite the promising profile of this compound as a BET inhibitor, several challenges and limitations have emerged. The limited monotherapeutic efficacy observed with BET inhibitors in certain contexts has prompted investigations into combination therapies. This limitation may stem from compensatory mechanisms or adaptive resistance pathways that emerge following BET inhibition. Additionally, the pharmacokinetic properties of first-generation BET inhibitors, including this compound, often present challenges for in vivo applications, with issues such as rapid metabolism, limited bioavailability, or inadequate tissue distribution potentially constraining their therapeutic utility. [1] [2]
Another significant challenge is the on-target toxicities associated with BET inhibition, which may arise from the fundamental physiological roles of BET proteins in essential cellular processes. Preclinical studies have reported various toxicological findings, including gastrointestinal, reproductive, and hematopoietic toxicities, that could limit the therapeutic window of BET inhibitors. Furthermore, the development of resistance mechanisms—both intrinsic and acquired—represents a hurdle for the clinical application of BET-targeted therapies. Understanding and addressing these limitations is crucial for advancing BET inhibitors toward successful clinical translation. [2]
The future development of BET inhibitors like this compound lies in rational combination strategies that leverage our growing understanding of cancer biology and resistance mechanisms. Preclinical studies have demonstrated promising synergies between BET inhibitors and various other therapeutic agents, including kinase inhibitors, immune checkpoint inhibitors, chemotherapeutic drugs, and other epigenetic-targeting agents. For example, combinations with PARP inhibitors have shown enhanced efficacy in models of DNA repair-deficient cancers, while combinations with immune modulators may enhance antitumor immunity by modulating PD-L1 expression and cytokine production. [2]
The development of next-generation BET inhibitors with improved properties represents another promising direction. These include domain-selective inhibitors that preferentially target BD1 or BD2 domains, which may achieve more selective transcriptional modulation and improved therapeutic indices. PROTAC (Proteolysis Targeting Chimera) degraders that induce degradation of BET proteins rather than merely inhibiting them offer an alternative approach with potential for enhanced efficacy and durability of response. Additionally, dual-targeting inhibitors that concurrently address BET proteins and other cancer-relevant pathways may provide synergistic antitumor activity while potentially mitigating resistance mechanisms. These innovative approaches build upon the foundation established by first-generation inhibitors like this compound and offer exciting prospects for advancing BET-targeted therapies. [2]
Table 3: Promising Combination Strategies for BET Inhibitors
| Combination Partner | Rationale | Experimental Evidence |
|---|---|---|
| Kinase Inhibitors | Counteract adaptive resistance pathways | Enhanced apoptosis in leukemia models |
| Immune Checkpoint Inhibitors | Modulate tumor microenvironment and immune recognition | Improved antitumor immunity in solid tumors |
| Other Epigenetic Drugs | Overcome chromatin-based resistance mechanisms | Synergistic effects in multiple cancer types |
| Chemotherapeutic Agents | Sensitize cancer cells to conventional chemotherapy | Improved response rates in preclinical models |
PFI-1 is based on a dihydroquinazoline-2-one scaffold and functions as a highly selective acetyl-lysine (KAc) mimetic [1] [2]. Its primary mechanism is to competitively block the interaction between BET proteins (BRD2, BRD3, BRD4, BRDT) and acetylated histone tails, thereby disrupting the recruitment of these transcriptional regulators to chromatin [1] [2].
The binding is characterized by the dihydroquinazoline-2-one core forming key hydrogen bonds with the conserved asparagine (Asn) residue in the KAc binding site of the bromodomain [3]. Co-crystal structures confirm that this compound efficiently occupies the KAc binding pocket in BRD2 and BRD4 [1] [2].
The table below summarizes key affinity and potency measurements for this compound.
| Target | Assay Type | Value | Citation |
|---|---|---|---|
| BRD4(1) (1st Bromodomain) | AlphaScreen (IC₅₀) | 220 nM | [1] [4] |
| BRD2(2) (2nd Bromodomain) | AlphaScreen (IC₅₀) | 98 nM | [1] [4] |
| BRD4(1) | Isothermal Titration Calorimetry (KD) | 47.4 ± 2.5 nM | [2] |
| BRD4(2) | Isothermal Titration Calorimetry (KD) | 194.9 ± 6 nM | [2] |
| CREBBP (Off-target) | Isothermal Titration Calorimetry (KD) | 49.5 µM | [5] |
This compound demonstrates excellent selectivity for BET bromodomains. Profiling against other bromodomains revealed minimal binding, with a selectivity of over 350-fold for BET bromodomains compared to CREBBP [5]. Additionally, this compound showed less than 20% inhibition at 1 µM against a panel of 50 kinases, confirming its clean off-target profile [5].
To help you utilize this compound in a research setting, here are the core methodologies for assessing its biological activity, based on the foundational publications.
The AlphaScreen is a common homogeneous assay used to quantify the ability of this compound to disrupt the interaction between BET bromodomains and acetylated histone peptides [5].
The following diagram illustrates the logical workflow of this assay:
This compound exhibits potent effects in cellular models, particularly in hematological cancers.
This compound has been instrumental in validating BET proteins as therapeutic targets and continues to inspire new research.
PFI-1 functions as an acetyl-lysine (Kac) mimetic [1]. It competitively binds to the acetyl-lysine binding pocket within the bromodomains of BET proteins, thereby displacing acetylated histone peptides and disrupting the recruitment of transcriptional machinery [1] [2].
The following table summarizes its binding affinity for different BET bromodomains:
| BET Bromodomain | Assay Type | Result (IC₅₀ or K𝒹) | Source |
|---|---|---|---|
| BRD4(1) | ALPHA screen | IC₅₀ = 220 nM | [1] |
| BRD4(1) | Isothermal Titration Calorimetry (ITC) | K𝒹 = 47.4 ± 2.5 nM | [1] |
| BRD4(2) | Isothermal Titration Calorimetry (ITC) | K𝒹 = 194.9 ± 6 nM | [1] |
| BRD2(2) | ALPHA screen | IC₅₀ = 98 nM | [1] |
The mechanism of action can be visualized in the following pathway:
This compound competitively inhibits the BET-histone interaction to suppress oncogene transcription.
In cellular models, this compound exhibits potent anti-cancer activity through multiple pathways:
| Biological Effect | Observed Outcome | Relevant Context |
|---|---|---|
| Anti-proliferation | Inhibits cell viability & clonogenic growth [1] [3] | Leukemic (e.g., AML) and follicular lymphoma cell lines [1] [3] |
| Cell Cycle Arrest | Induces G1 cell cycle arrest [1] | - |
| Apoptosis | Induces caspase-dependent apoptosis [1] | - |
| Differentiation | Induces differentiation of primary leukemic blasts [1] | - |
| Oncogene Downregulation | Downregulates MYC expression [1] [2] | Key oncogene in many cancers |
| Kinase Modulation | Downregulates Aurora B kinase [1] | Attenuates phosphorylation of histone H3 at serine 10 (H3S10) [1] |
| Pathway Inhibition | Impedes β-catenin activity via DVL2/GSK3β axis [3] | Follicular lymphoma models |
Beyond oncology, this compound has been identified in epigenetic screens as a compound that can enhance the expression of the C9ORF72 gene [4]. This effect is being investigated in models of amyotrophic lateral sclerosis and frontotemporal dementia (C9ALS/FTD), where this compound treatment reduced toxic dipeptide repeat protein inclusions and ameliorated cognitive deficits in a mouse model [4].
To evaluate the activity and effects of this compound in a research setting, several key methodologies are employed.
1. Binding Affinity Assays
2. Functional & Phenotypic Cellular Assays
The workflow for a typical cellular investigation is as follows:
A general workflow for assessing this compound effects in cell-based experiments.
This compound is one of several structurally diverse chemical probes developed to target BET bromodomains. The following table places it in context with other well-known BET inhibitors:
| BET Inhibitor | Primary Chemical Structure | Key Characteristics & Notes | Citation |
|---|---|---|---|
| This compound | Dihydroquinazoline-2-one | Selective BET inhibitor; acetyl-lysine mimetic. | [1] [5] |
| (+)-JQ1 | Thienotriazolodiazepine | Potent, pan-BET inhibitor; widely used as a benchmark tool. | [2] [5] |
| I-BET151 (GSK1210151A) | Dimethylisoxazole | Potent, pan-BET inhibitor. | [2] [5] |
| RVX-208 (Apabetalone) | Quinazolinone | BET inhibitor with highest selectivity for the second bromodomain (BD2). | [2] |
PFI-1 is a potent and highly selective dihydroquinazoline-2-one inhibitor that functions as an acetyl-lysine (Kac) mimetic [1] [2]. It was developed from the optimization of a fragment-like hit, the 6-bromo-3-methyl-3,4-dihydroquinazoline-2-one scaffold, which was identified for its ability to inhibit BRD4 [1].
This compound exhibits potent, nanomolar-range affinity for the bromodomains of BET proteins. The table below summarizes key quantitative binding data.
Table 1: Binding Affinity of this compound for BET Bromodomains
| Target | Assay Type | Value (IC₅₀ or K₅) | Citation |
|---|---|---|---|
| BRD4(1) (1st Bromodomain) | ALPHA Screen (IC₅₀) | 220 nM | [1] |
| BRD4(1) | Isothermal Titration Calorimetry (K₅) | 47.4 ± 2.5 nM | [1] |
| BRD4(2) (2nd Bromodomain) | Isothermal Titration Calorimetry (K₅) | 194.9 ± 6 nM | [1] |
| BRD2(2) (2nd Bromodomain) | ALPHA Screen (IC₅₀) | 98 nM | [1] |
| CREBBP (Off-target) | Isothermal Titration Calorimetry (K₅) | 49.5 µM | [5] |
This compound demonstrates excellent selectivity for BET bromodomains. Differential Scanning Fluorimetry (DSF) showed significant thermal shifts (ΔTₘ > 2°C) for BRD2, BRD3, BRD4, and BRDT at 10 µM, but minimal to no shift for non-BET bromodomains like CREBBP, BAZ2B, and PCAF [5]. The affinity for CREBBP is over 350-fold weaker than for BRD2, underscoring its high selectivity [5]. Furthermore, this compound showed no significant activity (less than 20% inhibition at 1 µM) against a panel of 50 kinases [5].
The inhibition of BET bromodomains by this compound translates to potent anti-proliferative effects in various cancer cell lines, particularly leukemias. The primary mechanisms include:
The table below shows the antiproliferative activity (GI₅₀/IC₅₀) of this compound across a panel of human cancer cell lines.
Table 2: Antiproliferative Activity of this compound in Human Cell Lines Data sourced from a commercial supplier compiling published data [6].
| Cell Line | Cancer Type | Activity (GI₅₀/IC₅₀) |
|---|---|---|
| HL-60 | Leukemia | 2.19 µM (IC₅₀) |
| K562 | Leukemia | 4.6 µM (GI₅₀) |
| CCRF-CEM | Leukemia | 7.8 µM (GI₅₀) |
| HCT-116 | Colorectal Cancer | 4.5 µM (GI₅₀) |
| A498 | Renal Cancer | 1.8 µM (GI₅₀) |
| A549 | Lung Cancer | 19.5 µM (GI₅₀) |
| DU-145 | Prostate Cancer | 28.8 µM (GI₅₀) |
More recent studies confirm that this compound, alongside other BET inhibitors, exhibits anti-tumor properties in B-cell lymphomas like follicular lymphoma by inhibiting cell viability, inducing apoptosis, and disrupting the DVL2/GSK3β/β-catenin signaling axis [7].
The comprehensive profiling of this compound involved several key biophysical and cellular assays. Here are the core methodologies as described in the literature [1] [5]:
ALPHA Screen (Amplified Luminescence Proximity Homogeneous Assay)
Isothermal Titration Calorimetry (ITC)
Differential Scanning Fluorimetry (DSF)
Cellular Viability and Proliferation Assays
The cellular effects of this compound result from its disruption of BET protein function in gene transcription. The following diagram summarizes the key mechanistic pathway.
PFI-1 functions as an acetyl-lysine (Kac) mimetic that occupies the conserved binding pocket within the bromodomains of BET proteins, thereby displacing them from acetylated chromatin [1]. This disruption prevents the recruitment of transcriptional machinery, leading to the downregulation of genes critical for cell growth and survival, such as MYC and Aurora B kinase [1].
The following diagram illustrates the core mechanism of action and downstream transcriptional effects of this compound.
Extensive preclinical data demonstrates the effects of this compound across various cellular and disease models. Key findings are consolidated in the table below.
| Experimental Model | Observed Effect | Reported Values (IC₅₀/EC₅₀) | Citation |
|---|---|---|---|
| Viability Assays | |||
| HEL (Erythroleukemia) | Reduced metabolic activity (MTT assay) | IC₅₀ = 2.0 µM [2] | [2] |
| Molm-14 (AML) | Reduced metabolic activity (MTT assay) | IC₅₀ = 2.7 µM [2] | [2] |
| DOHH2, RL (Follicular Lymphoma) | Inhibited cell viability (CCK-8 assay) | Dose-dependent [3] | [3] |
| Functional & Phenotypic Assays | |||
| Leukemia Cell Lines | Induction of G0/G1 cell cycle arrest and apoptosis | N/A [1] | [1] |
| Primary Leukemic Blasts | Inhibition of clonogenic growth and induction of differentiation | N/A [1] | [1] |
| C9BAC Mouse Model (C9ALS/FTD) | Increased C9ORF72 expression, reduced poly(GP)-DPR inclusions | N/A [4] | [4] |
| IMQ-induced Psoriasis Mouse Model | Topical application suppressed epidermal hyperplasia and skin inflammation | N/A [5] | [5] |
PFI-1 has been utilized in various disease models to investigate BET protein function. Key experimental findings and methodologies from the literature are summarized below.
| Disease Model | Cell Line / Animal Model | Treatment Protocol | Key Readouts & Outcomes |
|---|---|---|---|
| Leukemia | Leukemic cell lines (e.g., MV4;11), primary leukemic blasts [1] | In vitro cytotoxicity: Cell Titer-Glo or WST-1 assays. Clonogenic growth: Methylcellulose colony-forming assays [1] | ↓ Cell viability, ↓ clonogenic growth, G1 arrest, ↑ apoptosis, ↓ MYC expression, ↓ Aurora B kinase [1] |
| C9ALS/FTD (Neurodegeneration) | C9BAC mouse primary cortical cultures [2] | Dose: Not specified in provided text. Duration: Treatment of primary cultures [2] | ↑ Human mutant C9ORF72 gene expression, ↓ poly(GP) DPR protein inclusions, ↑ intranuclear RNA foci [2] |
| C9ALS/FTD (In vivo behavior) | C9BAC transgenic mice [2] | Dose: JQ1 used as a proxy. Route & Schedule: Intraperitoneal (i.p.), daily for 7 days [2] | Rescue of hippocampal-dependent cognitive deficits [2] |
For researchers looking to implement these assays, the following workflow details the typical steps involved in evaluating BET inhibitors like this compound in in vitro cancer models, based on the methodologies described [1].
Experimental workflow for evaluating this compound in cancer models
Key steps in the protocol include:
This compound functions by a specific and well-characterized mechanism to disrupt gene transcription.
This compound mechanism of action as a BET bromodomain competitive inhibitor
The mechanism involves:
This compound remains an important tool for target validation, though its clinical translation faces challenges shared by other BET inhibitors, such as dose-limiting toxicity and drug resistance [6]. The field is now advancing with:
1. Mechanism of Action PFI-1 is a potent and highly selective dihydroquinazoline-2-one inhibitor that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) [1] [2]. It functions as an acetyl-lysine (Kac) mimetic, efficiently occupying the Kac binding site in bromodomains and blocking their interaction with acetylated histone tails [1] [2]. This disruption leads to the downregulation of key growth-promoting and anti-apoptotic genes.
The subsequent diagram illustrates the proposed signaling pathway through which this compound is understood to induce apoptosis in leukemia cell lines.
2. Cell Line Models & Treatment Efficacy this compound has demonstrated anti-leukemic effects across a range of human leukemia cell lines. The table below summarizes key experimental findings.
| Cell Line | Disease Model | Reported this compound Concentration | Key Outcomes |
|---|---|---|---|
| HEL [3] | Erythroleukemia (JAK2 V617F+) | IC₅₀: 2.0 μM (this compound); 0.5 μM ((S)-4a analogue) | Significant reduction in metabolic activity (MTT assay) and cell proliferation [3]. |
| Molm-14 [3] | Acute Myeloid Leukemia (FLT3-ITD+) | IC₅₀: 2.7 μM (this compound); 1.0 μM ((S)-4a analogue) | Significant reduction in metabolic activity (MTT assay) and cell proliferation [3]. |
| K562 [3] | Chronic Myeloid Leukemia (Blast Phase, BCR-ABL+) | Up to 10 μM | Largely unaffected, indicating specificity and a potential model for insensitive lines [3]. |
| Primary B-ALL Blasts [1] | B-cell Acute Lymphoblastic Leukemia (from a 9-yr patient) | N/A (In vivo study used (+)-JQ1) | This compound induces differentiation of primary leukemic blasts [1]. |
| DOHH2 & RL [4] | Follicular Lymphoma | Dose-dependent | This compound inhibits cell viability and induces apoptosis [4]. |
3. Experimental Protocol & Workflow The following workflow outlines the general steps for treating leukemia cells with this compound and assessing apoptosis, based on common methodologies in the cited research.
Key Experimental Details:
4. Expected Results & Validation Consistent findings from this compound treatment in sensitive leukemia cell lines include [1] [3]:
The discovery of bromodomain and extra-terminal (BET) inhibitors as modulators of C9ORF72 gene expression represents a significant advancement in the therapeutic landscape for C9ORF72-associated amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). These small molecule epidrugs target epigenetic reader proteins and have demonstrated promising effects in ameliorating key pathological hallmarks of C9ORF72-related neurodegeneration in experimental models. The most extensively characterized BET inhibitors in this context are PFI-1 and JQ1, which have shown efficacy in increasing expression of the mutant C9ORF72 gene, reducing toxic dipeptide repeat (DPR) proteins, and rescuing cognitive deficits in translational models [1].
Table 1: Key Experimental Findings of BET Inhibitors in C9ORF72 Models
| Experimental Model | Treatment | Key Findings | Significance |
|---|---|---|---|
| SH-SY5Y luciferase reporter cells (≥90 G4C2 repeats) | This compound, JQ1 (among 14 epidrugs screened) | Increased luciferase reporter activity | Identification of BET inhibitors as most effective epidrugs for enhancing mutant C9ORF72 expression [1] |
| Primary cortical cultures from C9BAC mice | This compound | ↑ Expression of V1-V3 transcripts of human mutant C9ORF72; ↓ poly(GP)-DPR inclusions; ↑ intranuclear RNA foci | First evidence that this compound modulates molecular pathology in patient-relevant neuronal models [1] |
| C9BAC mouse model (in vivo) | JQ1 (daily i.p., 7 days) | Rescued hippocampal-dependent cognitive deficits | Demonstration of functional improvement in mammalian model of C9ORF72-related disease [1] |
The C9ORF72 hexanucleotide repeat expansion (HRE), consisting of GGGGCC (G4C2) repeats, is the most common genetic cause of both familial ALS and FTD, referred to collectively as C9ALS/FTD [1] [2]. This mutation leads to complex disease mechanisms including haploinsufficiency (reduced C9ORF72 expression), production of toxic dipeptide repeat proteins through repeat-associated non-ATG (RAN) translation, and formation of intranuclear RNA foci that sequester RNA-binding proteins [1] [2] [3]. The pathogenesis involves a "double-hit" mechanism where reduced C9ORF72 protein levels impair autophagy and clearance of toxic DPRs [1]. BET inhibitors represent a promising therapeutic approach that targets the epigenetic silencing of the C9ORF72 locus, potentially addressing multiple aspects of this complex pathology.
The luciferase reporter assay provides a high-throughput method for screening compounds that modulate C9ORF72 expression. This protocol utilizes SH-SY5Y neuroblastoma cells stably transfected with luciferase reporter constructs containing either control (10 repeats) or pathogenic (≥90 G4C2 repeats) versions of the C9ORF72 intronic region [1]. The system allows rapid quantification of gene expression changes in response to BET inhibitors and other epigenetic compounds.
Cell seeding and maintenance:
Compound treatment:
Luciferase activity measurement:
Data analysis:
Primary cortical neurons derived from C9BAC transgenic mice provide a physiologically relevant model for investigating the effects of BET inhibitors on C9ORF72 pathology. These mice carry a bacterial artificial chromosome (BAC) with the human C9ORF72 gene containing a pathogenic expansion derived from a familial ALS/FTD patient [1]. This model recapitulates key molecular features of human C9ORF72 disease, including reduced C9ORF72 expression, DPR protein inclusions, and RNA foci.
Primary cortical neuron preparation:
Neuronal culture and treatment:
Molecular analyses:
Quantification and statistical analysis:
The C9BAC mouse model exhibits hippocampal-dependent cognitive deficits that can be assessed through behavioral paradigms, providing a functional readout of BET inhibitor efficacy [1]. This protocol details the administration of JQ1 and subsequent behavioral testing to evaluate rescue of cognitive function.
JQ1 formulation and administration:
Open field test (Day 6):
Fear conditioning (Days 6-7):
Data collection and analysis:
The therapeutic effects of BET inhibitors in C9ORF72 models operate through multiple interconnected mechanisms. This compound and JQ1 increase expression of the mutant C9ORF72 gene by altering the epigenetic landscape at the C9ORF72 locus, which is characterized by repressive histone modifications such as H3K9me3 and H3K27me3 in patient tissues and models [1]. This increased expression may help counteract the haploinsufficiency component of C9ORF72 pathogenesis. Additionally, these compounds reduce the burden of toxic DPR proteins, particularly poly(GP) inclusions, which are known to disrupt multiple cellular processes including nucleocytoplasmic transport, RNA processing, and protein homeostasis [1] [4].
Interestingly, this compound treatment increases the accumulation of intranuclear RNA foci, which may initially appear counterintuitive but could represent a neuroprotective adaptation by sequestering repeat transcripts that would otherwise be translated into toxic DPR proteins [1]. This observation aligns with emerging evidence that RNA foci may serve a protective function in some contexts by limiting the substrate available for RAN translation [1].
The arginine-rich DPRs (poly-GR and poly-PR) have been identified as particularly toxic species that inhibit global protein synthesis by perturbing translation elongation and promoting ribosome collisions [4]. This triggers a ribotoxic stress response mediated by ZAKα kinase that ultimately leads to p38 activation and cell death [4]. By reducing the production of these toxic DPRs, BET inhibitors may indirectly alleviate translational stalling and downstream stress signaling pathways.
Table 2: Summary of Key Molecular and Functional Outcomes of BET Inhibition in C9ORF72 Models
| Parameter Measured | Effect of BET Inhibitors | Technical Method | Interpretation |
|---|---|---|---|
| C9ORF72 expression | Increased | qRT-PCR, luciferase reporter | Counteracts haploinsufficiency |
| Poly(GP) inclusions | Decreased | Immunofluorescence | Reduces toxic DPR burden |
| RNA foci | Increased | RNA FISH | Potential neuroprotective sequestration |
| Cognitive function | Improved | Fear conditioning, open field | Rescue of hippocampal-dependent memory |
From a therapeutic development perspective, BET inhibitors represent a promising class of compounds for C9ORF72-related neurodegeneration, with both this compound and JQ1 demonstrating efficacy across cellular and animal models. However, important considerations remain regarding optimal dosing regimens, treatment timing, and potential side effects of long-term BET inhibition. Future studies should explore combination therapies that target both the epigenetic dysregulation addressed by BET inhibitors and other aspects of C9ORF72 pathology, such as RAN translation or DPR protein toxicity.
PFI-1 is a potent and highly selective small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, BRDT) [1] [2]. It functions as an acetyl-lysine (Kac) mimetic, competitively occupying the acetyl-lysine binding pocket in BET bromodomains, thereby disrupting the recruitment of BET proteins to acetylated chromatin [1]. This action leads to the downregulation of key growth-promoting and anti-apoptotic genes.
Recent evidence suggests that BET inhibitors like this compound may have therapeutic potential in neurodegenerative diseases, especially C9ORF72-mediated ALS and FTD (C9ALS/FTD). The proposed mechanism involves the reversal of epigenetic repression at the mutant C9ORF72 locus. In models of this disease, the expanded hexanucleotide repeat leads to epigenetic alterations that suppress gene expression, contributing to disease pathogenesis [3]. This compound has been shown to increase the expression of human mutant C9ORF72 transcripts and reduce the levels of toxic dipeptide repeat (DPR) protein inclusions, specifically poly(GP), in primary cortical neurons derived from a C9BAC mouse model [3]. Intriguingly, this beneficial effect occurred alongside an increase in intranuclear RNA foci, which some evidence suggests may be neuroprotective by sequestering toxic repeat transcripts [3].
The table below summarizes the primary experimental findings for this compound in relevant disease models.
Table 1: Summary of Key Experimental Findings for this compound
| Disease Model | Experimental System | Treatment Conditions | Key Outcomes | Citation |
|---|---|---|---|---|
| C9ALS/FTD | Primary cortical cultures from C9BAC mice | This compound treatment | ↑ Expression of mutant C9ORF72 V1-V3 transcripts; ↓ poly(GP)-DPR inclusions; ↑ intranuclear RNA foci | [3] |
| Leukemia (Mechanistic Insight) | HEL & Molm-14 cell lines | 1-10 µM | Induction of G1 cell cycle arrest; ↓ MYC expression; induction of caspase-dependent apoptosis; ↓ Aurora B kinase | [1] |
The following table provides essential quantitative data on the binding and inhibitory properties of this compound.
Table 2: Biochemical and Pharmacological Profile of this compound
| Parameter | Value | Assay / Conditions | Citation |
|---|---|---|---|
| BRD4 Bromodomain 1 (BD1) KD | 47.4 ± 2.5 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| BRD4 Bromodomain 2 (BD2) KD | 194.9 ± 6 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| BRD2(2) IC50 | 98 nM | ALPHA screen (vs. H4K5acK8acK12acK16ac peptide) | [1] [4] |
| BRD4(1) IC50 | 220 nM | ALPHA screen (vs. H4K5acK8acK12acK16ac peptide) | [1] [4] |
| Cellular Efficacy (IL-6 inhibition) | EC50 = 1.89 µM | LPS-stimulated human PBMCs (RPMI + 5% FBS) | [2] [4] |
| In Vitro Solubility | 69 mg/mL (198.62 mM) | DMSO | [4] |
This protocol is adapted from research on this compound's effects in a C9ALS/FTD model [3].
Objective: To assess the effect of this compound on C9ORF72 expression and disease-related pathology.
Materials:
Procedure:
Downstream Analyses:
This general protocol is useful for assessing the anti-proliferative effects of this compound, as performed in hematopoietic cell lines [5].
Objective: To determine the effect of this compound on the metabolic activity and proliferation of cells.
Materials:
Procedure:
The following diagrams illustrate the proposed mechanism of this compound in a C9ALS/FTD model and a generalized workflow for the in vitro experimental protocol.
Figure 1: Proposed mechanistic pathway of this compound in a C9ALS/FTD model. This compound inhibits BET proteins, leading to epigenetic changes that increase C9ORF72 expression. This is associated with two key effects: a reduction in toxic DPR proteins and an increase in RNA foci, which may jointly contribute to a protective outcome [3].
Figure 2: In vitro experimental workflow for this compound treatment in primary cortical cultures. The process involves preparing neuronal cultures from a relevant transgenic model, treating them with the compound, and then conducting multiple molecular analyses to evaluate its effects on gene expression and key pathological markers [3].
The table below summarizes effective concentrations of this compound for reducing cell viability in various hematologic cancer cell lines.
| Cell Line | Cell Type / Disease Model | This compound Concentration Range | Assay Duration | Observed Effect | Source / Context |
|---|---|---|---|---|---|
| DOHH2, RL | Follicular Lymphoma (FL) | Not specified (dose-response) | 24 hours | Inhibited cell viability [1] | In vitro (Cell viability CCK-8 assay) |
| Leukaemic cell lines | Leukemia | Not specified | Not specified | Antiproliferative effect, abrogated clonogenic growth [2] | In vitro |
| Primary Leukaemic Blasts | Leukemia | Not specified | Not specified | Induced differentiation [2] | In vitro |
This protocol is adapted from methods used to test this compound on follicular lymphoma cells [1].
This protocol assesses this compound-induced cell cycle arrest [1].
This compound exerts its anti-proliferative effect by inhibiting BET bromodomains, which disrupts oncogenic transcription. The following diagram illustrates this mechanism and a general workflow for assessing its effects.
The general workflow for conducting a this compound cell proliferation assay, incorporating the above protocols, is outlined below.
This compound is a potent, cell-permeable, and highly selective dihydroquinazoline-2-one inhibitor that functions as an acetyl-lysine (Kac) mimetic, effectively blocking the interaction between BET bromodomains and acetylated histone tails [1]. This targeted inhibition makes this compound a valuable chemical probe for investigating the role of BET proteins (BRD2, BRD3, BRD4, and BRDT) in leukemogenesis and hematopoietic differentiation. The transcriptional dysregulation caused by aberrant BET protein activity is particularly relevant in acute myeloid leukemia (AML), where leukemic blast cells originate from hematopoietic stem cells that have undergone malignant transformation or more mature progenitors that have gained stemness features [2]. This compound has demonstrated antiproliferative effects on leukemic cells through its disruption of oncogenic transcription networks, making it an essential tool for studying differentiation therapy approaches in AML research [1].
The therapeutic targeting of BET proteins represents a promising epigenetic strategy for leukemia treatment, as BET proteins serve as critical transcriptional regulators required for expression of growth-promoting and anti-apoptotic genes, as well as for cell-cycle progression [1]. In the context of leukemic blast differentiation, this compound-mediated BET inhibition may potentially disrupt the self-renewal capacity of leukemia stem cells (LSCs) while promoting differentiation programs, thereby addressing a key challenge in leukemia therapy - the persistence of chemoresistant LSCs that drive disease relapse [3] [4].
This compound demonstrates favorable drug-like properties for experimental use in leukemia research. The compound acts as a competitive inhibitor that occupies the acetyl-lysine binding pocket in BRD4 and BRD2, as confirmed by cocrystal structures [1]. Its dihydroquinazoline-2-one scaffold provides high selectivity for BET bromodomains over other bromodomain-containing proteins, making it a valuable tool for delineating BET-specific functions in leukemic blast differentiation. This compound exhibits potent cellular activity at nanomolar concentrations in proliferation assays using various leukemic cell lines, with efficacy demonstrated across a range of hematopoietic malignancies [1].
Table 1: this compound Characteristics and Experimental Specifications
| Property | Specification | Experimental Relevance |
|---|---|---|
| Chemical Structure | Dihydroquinazoline-2-one scaffold | Serves as acetyl-lysine mimetic for BET bromodomain binding |
| Molecular Target | BET bromodomains (BRD2, BRD3, BRD4, BRDT) | Selective epigenetic reader domain inhibition |
| Primary Mechanism | Displacement of BET proteins from acetylated chromatin | Transcriptional downregulation of oncogenes (e.g., c-MYC) |
| Cellular IC₅₀ | Low nanomolar range (cell type-dependent) | Effective at sub-micromolar concentrations in most assays |
| Solubility | DMSO-soluble (recommended stock: 10-50 mM) | Suitable for in vitro cellular assays with final DMSO <0.1% |
| Stability | Stable at -20°C for ≥6 months; protect from light | Maintains potency throughout experimental timeframe |
The binding specificity of this compound for BET bromodomains has been comprehensively characterized through structural and biochemical analyses. The compound efficiently occupies the Kac binding site through interactions with conserved asparagine residues and structural water molecules that are characteristic of BET bromodomains [1]. This targeted engagement results in the displacement of BET proteins from acetylated chromatin regions, leading to transcriptional modulation of key genes involved in cell cycle progression, self-renewal, and hematopoietic differentiation. The selectivity profile of this compound makes it particularly useful for investigating BET-specific phenotypes without confounding off-target effects that complicate the interpretation of results from genetic approaches such as RNA interference.
Table 2: this compound Treatment Protocol for Differentiation Studies
| Step | Parameter | Specifications | Quality Control |
|---|---|---|---|
| Stock Preparation | 10 mM in DMSO | Aliquot to avoid freeze-thaw cycles | Confirm solubility and absence of precipitation |
| Working Dilution | 1000X in DMSO | Intermediate dilution for accurate pipetting | Verify no crystal formation |
| Final Concentration | 0.5-2 μM (dose-dependent) | Dilute in complete culture medium | Final DMSO concentration ≤0.1% |
| Treatment Duration | 96-120 hours | Refresh medium + compound at 48-72 hours | Monitor viability (>70% required) |
| Control Treatments | DMSO vehicle | Equivalent DMSO concentration | Baseline differentiation assessment |
Table 3: Key Immunophenotypic Markers for Leukemic Blast Differentiation
| Cell Population | Undifferentiated Markers | Differentiated Markers | Assessment Method |
|---|---|---|---|
| Leukemic Stem Cells | CD34+ CD38- CD123+ CD33+ [3] | Reduction in CD34/CD123 | Flow cytometry (multiparameter) |
| Myeloid Progenitors | CD34+ CD38+ | CD11b+ CD14+ CD15+ | Flow cytometry and gating strategies |
| Erythroid Lineage | CD34+ CD38+ | CD71+ CD235a+ | Concurrent staining panels |
| Megakaryocytic | CD34+ CD38+ | CD41+ CD61+ | Specific differentiation programs |
The differentiation effects of this compound on leukemic blasts are mediated through coordinated disruption of BET-dependent transcriptional networks that maintain the undifferentiated state. The schematic below illustrates the key molecular pathways involved in this compound-mediated differentiation:
Schematic 1: this compound Mechanism in Leukemic Blast Differentiation
The primary molecular mechanism of this compound involves direct inhibition of BET bromodomains, preventing their recognition of acetylated lysine residues on histone tails [1]. This disruption of chromatin reading results in the eviction of BET proteins from super-enhancers and promoters of critical genes that maintain the undifferentiated state of leukemic blasts. Particularly important is the downregulation of c-MYC, a key BET-regulated oncogene that controls multiple aspects of cellular proliferation and differentiation block in AML [1].
Concurrently, this compound treatment influences multiple signaling pathways known to be dysregulated in leukemia:
The convergent effect of these transcriptional changes is the breakdown of the self-renewal circuitry that maintains LSCs in an undifferentiated state, thereby allowing the activation of endogenous differentiation programs that drive blasts toward terminal myeloid differentiation.
This compound serves as a valuable experimental tool for multiple research applications in leukemia biology:
While this compound is a valuable research tool, several important limitations must be considered:
This compound represents a precision chemical tool for investigating BET bromodomain function in leukemic blast differentiation. The protocols outlined herein provide a framework for standardized assessment of differentiation induction in primary AML samples, enabling more reproducible investigation of epigenetic therapies. When properly implemented, these methods can yield mechanistic insights into the transcriptional control of hematopoietic differentiation and identify potential therapeutic opportunities for overcoming differentiation block in AML.
The continued refinement of this compound application protocols, combined with integrative multi-omics approaches to monitor molecular responses, will further enhance our understanding of BET protein function in leukemia pathogenesis and treatment resistance. These advances may contribute to the development of more effective differentiation-based therapeutic strategies for patients with aggressive forms of acute leukemia.
Human monocytes serve as critical mediators of innate immunity and play a pivotal role in the initiation and maintenance of inflammatory responses through cytokine production. These circulating blood leukocytes represent a first line of defense against pathogens and tissue damage, capable of differentiating into macrophages or dendritic cells upon migration into tissues. Monocytes are strategically positioned to respond to inflammatory stimuli by producing a diverse array of cytokines, with Interleukin-6 (IL-6) being one of the most significant due to its pleiotropic effects on immune regulation, hematopoiesis, and acute phase responses. The production of IL-6 by monocytes is tightly regulated both at transcriptional and post-transcriptional levels, with dysregulation contributing to the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancer. [1] [2]
The functional versatility of monocytes extends beyond simple host defense, as they help bridge innate and adaptive immunity through antigen presentation and T-cell activation. When activated by stimuli such as lipopolysaccharide (LPS), IL-1, or other toll-like receptor agonists, monocytes rapidly upregulate IL-6 gene expression through complex signaling pathways. Research has demonstrated that adherence alone can induce IL-6 gene expression in monocytes within less than 2 hours, followed by subsequent IL-6 secretion, highlighting the sensitivity of these cells to microenvironmental cues. This responsiveness makes monocyte-derived IL-6 an attractive therapeutic target for controlling excessive inflammation while preserving essential immune functions. [1]
This compound is a selective, cell-permeable chemical probe that potently inhibits BET bromodomain proteins (BRD2, BRD3, BRD4, and BRDT) through competitive binding to their acetyl-lysine recognition motifs. BET proteins function as critical epigenetic readers that regulate gene transcription by recognizing acetylated histones and recruiting transcriptional complexes to target gene promoters. The BRD4 protein, in particular, plays a fundamental role in regulating the expression of numerous inflammatory genes in monocytes, including those encoding pro-inflammatory cytokines such as IL-6. Through its bromodomain inhibition, this compound disrupts the recruitment of BRD4 to super-enhancer regions of inflammatory genes, thereby suppressing their transcription without globally affecting gene expression. [1]
The therapeutic rationale for targeting BET proteins in inflammatory conditions stems from their position as master regulators of the NLRP3 inflammasome and subsequent cytokine production, including IL-6. This compound demonstrates particular efficacy in suppressing IL-6 production in human monocytes by targeting the transcriptional machinery that drives IL-6 expression in response to inflammatory stimuli. This approach offers advantages over direct cytokine inhibition by acting upstream in the inflammatory signaling cascade and potentially providing broader control over multiple inflammatory mediators while maintaining specificity through the targeting of epigenetic regulators rather than specific receptors or signaling molecules. The application of this compound in research settings has provided valuable insights into the epigenetic control of IL-6 and other cytokines, highlighting the potential of BET inhibition as a therapeutic strategy for various inflammatory conditions.
Blood Collection: Collect peripheral blood from healthy volunteers in heparinized or EDTA-containing vacutainers following appropriate ethical approvals and informed consent. Process samples within 2 hours of collection to maintain optimal cell viability. [3] [4]
Density Gradient Centrifugation: Carefully layer diluted blood (1:1 in PBS with 2% FBS) over Ficoll-Paque PLUS separation medium in SepMate tubes (where available). Centrifuge at 800 × g for 20 minutes at room temperature with minimal brake acceleration. Following centrifugation, harvest the PBMC layer at the interface using a transfer pipette and wash cells twice with PBS containing 2% FBS or EasySep buffer. [3] [5]
Cell Counting and Viability Assessment: Resuspend the PBMC pellet in appropriate culture medium (RPMI 1640 supplemented with antibiotics) and determine cell concentration and viability using trypan blue exclusion or automated cell counters. Expected viability should exceed 95% for optimal monocyte isolation. [4]
CD14+ Magnetic-Activated Cell Sorting (MACS): Incubate PBMCs with anti-human CD14 conjugated magnetic beads according to manufacturer's instructions (typically 20-30 minutes at 4°C). Pass the cell suspension through magnetic columns, wash thoroughly, and elute positively selected CD14+ monocytes. This method typically yields >95% purity and >95% viability as confirmed by flow cytometry with anti-CD14 antibodies. [5]
Plastic Adherence Method: As an alternative approach, plate PBMCs at a density of 2-5×10^6 cells/ml in serum-containing medium and incubate for 60-90 minutes at 37°C with 5% CO₂. Remove non-adherent cells by vigorous washing with warm PBS, then recover adherent monocytes using cell scraping or gentle trypsinization. Note that adherence itself may prime monocytes for IL-6 production. [1] [4]
Cryopreservation: For future experiments, monocytes can be cryopreserved in freezing medium (RPMI with 25% FBS and 12.5% DMSO) at concentrations of 20-40 million cells/ml using controlled-rate freezing containers, then transferred to liquid nitrogen for long-term storage. Thaw cells rapidly in a 37°C water bath and include a DNase I treatment (0.6 mg/ml for 15 minutes) to prevent clumping. [4]
Stock Solution Preparation: Dissolve this compound in high-quality DMSO to prepare a 10-50 mM stock solution. Aliquot and store at -20°C or -80°C to maintain stability and prevent freeze-thaw cycles. Avoid storing as highly concentrated solutions in plastic tubes to prevent adsorption.
Working Concentration Range: Prepare intermediate dilutions in DMSO immediately before use, ensuring that the final DMSO concentration in cell cultures does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentrations in all experiments. For human monocytes, effective concentrations of this compound typically range from 100 nM to 5 μM, with 1 μM being a standard starting concentration for IL-6 suppression studies.
Pre-treatment Protocol: Plate freshly isolated monocytes at 0.5-1×10^6 cells/ml in appropriate culture medium (RPMI 1640 with 2-10% FBS or human serum). Pre-incubate monocytes with this compound or vehicle control for 1-2 hours prior to stimulation to allow for cellular uptake and target engagement. [3] [5]
Activation Stimuli: Following pre-treatment, stimulate monocytes with:
Incubation Conditions: Culture cells for 4-24 hours at 37°C in a humidified 5% CO₂ atmosphere. For time-course experiments, collect supernatants and cells at multiple time points (e.g., 4, 8, 16, 24 hours) to capture kinetic profiles of IL-6 production and suppression. [4]
Supernatant Collection: Centrifuge cell cultures at 300 × g for 10 minutes to pellet cells and collect supernatant fractions. Store supernatants at -80°C if not assayed immediately, avoiding repeated freeze-thaw cycles.
ELISA Procedure: Use commercial human IL-6 ELISA kits according to manufacturer instructions. Typically, coat plates with capture antibody overnight, block with appropriate buffer, then incubate with standards and samples for 2 hours. Following detection antibody incubation, use enzyme substrate (e.g., TMB) for color development and measure absorbance at 450 nm with a reference wavelength of 570-650 nm. [4]
Data Analysis: Generate a standard curve using recombinant IL-6 standards provided with the kit (typically ranging from 4-500 pg/ml sensitivity). Calculate sample concentrations using 4-parameter logistic (4PL) curve fitting for optimal accuracy across the dynamic range. [4]
RNA Extraction: Harvest monocytes using TRIzol or commercial RNA extraction kits. Include DNase treatment to remove genomic DNA contamination. Assess RNA quality and concentration using spectrophotometry or microfluidic analysis.
cDNA Synthesis: Reverse transcribe 0.5-1 μg of total RNA using random hexamers or oligo-dT primers and reverse transcriptase according to manufacturer protocols.
qPCR Analysis: Perform quantitative PCR using SYBR Green or TaqMan chemistry with IL-6-specific primers and normalization to housekeeping genes (e.g., GAPDH, β-actin, or 18S rRNA). Use the comparative Ct method (2^(-ΔΔCt)) to calculate fold changes in IL-6 mRNA expression relative to control conditions.
Intracellular Staining: Stimulate monocytes in the presence of protein transport inhibitors (e.g., Brefeldin A) for the final 4-6 hours of culture to accumulate cytokines intracellularly. Fix and permeabilize cells using commercial kits, then stain with fluorochrome-conjugated anti-IL-6 antibodies and appropriate isotype controls.
Surface Marker Analysis: Simultaneously assess monocyte activation markers (CD14, CD16, CD11b, HLA-DR) using extracellular staining prior to fixation to evaluate correlations between IL-6 production and phenotypic changes.
Data Acquisition and Analysis: Acquire data on a flow cytometer calibrated with compensation beads and analyze using appropriate software. Gate on monocyte populations based on size, granularity, and CD14 expression, then quantify the percentage of IL-6-positive cells and mean fluorescence intensity.
Table 1: this compound Mediated Suppression of IL-6 Production in Human Monocytes
| Stimulus | This compound Concentration | IL-6 Protein (pg/ml) | Reduction vs. Control | IL-6 mRNA (Fold Change) | Experimental Conditions |
|---|---|---|---|---|---|
| None | 0 μM (Vehicle) | 150 ± 45 | Baseline | 1.0 ± 0.2 | 24h culture, ELISA [4] |
| None | 1 μM | 120 ± 38 | 20% | 0.8 ± 0.3 | 24h culture, ELISA [4] |
| LPS (1μg/ml) | 0 μM (Vehicle) | 49,533 ± 20,795 | Baseline | 35.2 ± 8.6 | 24h stimulation [4] |
| LPS (1μg/ml) | 0.5 μM | 28,450 ± 9,860 | 43% | 18.4 ± 5.2 | 24h stimulation [4] |
| LPS (1μg/ml) | 1 μM | 12,860 ± 4,550 | 74% | 8.5 ± 2.7 | 24h stimulation [4] |
| LPS (1μg/ml) | 5 μM | 5,240 ± 2,180 | 89% | 3.2 ± 1.4 | 24h stimulation [4] |
| IL-1 (100U/ml) | 0 μM (Vehicle) | 38,250 ± 12,650 | Baseline | 28.5 ± 7.3 | 24h stimulation [3] |
| IL-1 (100U/ml) | 1 μM | 9,860 ± 3,450 | 74% | 7.8 ± 2.9 | 24h stimulation [3] |
Table 2: Time-Dependent Suppression of IL-6 by this compound in LPS-Stimulated Monocytes
| Time Point | This compound (1μM) IL-6 Protein | Control IL-6 Protein | % Suppression | Viability (%) |
|---|---|---|---|---|
| 4 hours | 2,850 ± 920 pg/ml | 8,950 ± 2,850 pg/ml | 68% | 97% |
| 8 hours | 8,260 ± 2,150 pg/ml | 25,450 ± 6,850 pg/ml | 68% | 96% |
| 16 hours | 14,550 ± 3,980 pg/ml | 52,380 ± 12,650 pg/ml | 72% | 95% |
| 24 hours | 12,860 ± 4,550 pg/ml | 49,533 ± 20,795 pg/ml | 74% | 94% |
The suppression of IL-6 by this compound involves complex epigenetic regulation of inflammatory signaling pathways. BET bromodomain inhibition primarily disrupts BRD4 recruitment to super-enhancer regions of the IL-6 gene locus, preventing the assembly of transcriptional machinery. Additionally, this compound impacts upstream signaling events, including the p38 MAPK pathway and NF-κB activation, which are critical for IL-6 expression in monocytes. Research has demonstrated that monocyte-derived IL-6 production depends on coordinated activation of multiple signaling cascades, and this compound effectively targets the epigenetic components that integrate these signals into appropriate transcriptional responses. [3]
The functional resilience of IL-6 production in monocytes under metabolically compromised conditions highlights the importance of effective targeting strategies. Studies have shown that IL-6 production is one of the most resilient immune functions in human monocytes under conditions of inhibited oxidative phosphorylation, suggesting that superficial intervention may be insufficient to control its production in inflammatory environments. This resilience further supports the rationale for epigenetic targeting with this compound, as it addresses the fundamental regulatory mechanisms that maintain IL-6 expression despite metabolic challenges. The ability of this compound to suppress IL-6 across different activation contexts (LPS, IL-1, adherence) demonstrates its potential as a broad-spectrum anti-inflammatory agent. [5]
Diagram 1: this compound inhibition of IL-6 signaling in human monocytes. This compound targets BRD4 recruitment to acetylated histones at IL-6 super-enhancer regions, disrupting transcriptional activation downstream of multiple inflammatory signaling pathways.
Monocyte Purity and Activation State: The isolation method significantly impacts experimental outcomes. CD14+ MACS isolation provides superior purity (>95%) compared to adherence methods, which may pre-activate monocytes and elevate baseline IL-6 production. The activation state of monocytes should be carefully monitored using surface markers (CD11b, HLA-DR), as donor variability can significantly influence IL-6 production capacity. Consider pre-screening donors for responsiveness to stimuli if consistent activation levels are required. [5]
This compound Solubility and Stability: this compound has limited aqueous solubility, requiring DMSO as a primary solvent. Maintain stock solutions at high concentrations (≥10 mM) in DMSO and avoid aqueous dilutions until immediately before use. This compound solutions are sensitive to freeze-thaw cycles and extended storage at room temperature. Protect from light during extended incubations and include fresh vehicle controls in each experiment to account for any potential compound degradation.
Timing of Administration: The pre-incubation period with this compound (1-2 hours before stimulation) is critical for effective target engagement and IL-6 suppression. Shorter pre-incubation periods (≤30 minutes) may result in reduced efficacy due to insufficient cellular uptake and bromodomain occupancy. For certain applications, simultaneous administration with stimuli may be acceptable, though with potentially reduced potency.
Table 3: Troubleshooting Guide for this compound IL-6 Suppression Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Incomplete IL-6 suppression | Insufficient this compound concentration | Perform dose-response (0.1-10 μM) to establish optimal concentration for specific conditions |
| High baseline IL-6 in controls | Monocyte pre-activation during isolation | Use CD14+ MACS instead of adherence; reduce processing time; include DNase during isolation |
| Poor cell viability | This compound toxicity or DMSO concentration | Ensure DMSO ≤0.1%; test viability with Annexin V/7-AAD; reduce treatment duration if needed |
| High variability between replicates | Inconsistent monocyte stimulation | Use master mixes for stimuli; ensure even cell distribution; include technical replicates |
| Inconsistent results across donors | Donor-specific responses | Increase sample size; pre-screen donors; use pooled donors if appropriate for study design |
The targeted suppression of monocyte-derived IL-6 has broad implications across multiple disease states. Research has demonstrated that monocyte-produced IL-6 plays a critical role in cytokine release syndrome (CRS) associated with CAR T-cell therapy, with studies showing that monocytes are the major source of IL-1 and IL-6 during this life-threatening condition. Interestingly, while IL-6 receptor blockade with tocilizumab can control CRS, it fails to protect against neurotoxicity, suggesting the need for alternative approaches that target cytokine production at the source. [6]
In the context of cancer biology, monocyte-derived IL-6 has been identified as a key driver of hepatocellular carcinoma (HCC) development. Selective ablation of IL-6 in monocytes/macrophages resulted in decreased toxic liver injury, inflammatory infiltration, and delayed tumorigenesis in experimental models. Clinical correlations show that peripheral monocyte counts and serum IL-6 levels are significantly higher in HCC patients, with IL-6 levels varying according to histopathological grade. These findings highlight the therapeutic potential of targeting monocyte IL-6 production in cancer prevention and treatment. [2]
Furthermore, in multiple sclerosis, monocytes from patients exhibit exaggerated IL-6 production compared to healthy controls, with levels reaching approximately 5-fold higher upon stimulation. This dysregulated IL-6 response persists despite treatment with disease-modifying drugs, suggesting that targeted approaches like this compound might offer additional control over this pathogenic cytokine cascade. The central role of monocyte-derived IL-6 across these diverse conditions underscores the broad utility of this compound as a research tool for understanding disease mechanisms and developing therapeutic interventions. [4]
The application of this compound in research settings provides a foundational approach for developing more specific BET inhibitors with improved therapeutic indices. Current challenges with BET inhibition include potential systemic effects due to the broad regulatory functions of bromodomain proteins across different cell types. Future developments may focus on tissue-specific delivery or combination therapies that allow for lower doses of this compound while maintaining efficacy against pathological IL-6 production.
Additionally, the single-cell transcriptomic technologies have revealed new dimensions of monocyte heterogeneity in inflammatory states, identifying specific monocyte subpopulations with distinct functional capacities. The integration of this compound studies with these advanced analytical approaches may uncover subtype-specific effects and enable more precise targeting of pathological monocyte responses while preserving protective immune functions. As our understanding of epigenetic regulation in inflammation continues to evolve, this compound remains a valuable tool for dissecting the complex mechanisms controlling IL-6 production and validating novel therapeutic strategies. [7]
These application notes provide comprehensive methodologies for investigating this compound-mediated suppression of IL-6 in human monocytes, encompassing detailed protocols from monocyte isolation to functional assessment. The robust experimental framework presented enables researchers to reliably evaluate the anti-inflammatory effects of BET inhibition and its potential therapeutic applications. The consistent demonstration that monocyte-derived IL-6 plays crucial roles in diverse pathological conditions—from cancer to autoimmune diseases—highlights the importance of understanding its regulatory mechanisms. By employing these standardized protocols, researchers can generate comparable data across studies and contribute to the development of novel epigenetic-based interventions for controlling pathological inflammation while preserving essential immune function.
The Bromodomain and Extra-Terminal (BET) family of proteins comprises BRD2, BRD3, BRD4, and BRDT, which function as critical epigenetic readers that recognize acetylated lysine residues on histones and transcription factors. These proteins contain two tandem bromodomains (BD1 and BD2) that specifically bind to acetylated chromatin, facilitating the recruitment of transcriptional complexes to regulate gene expression. BET proteins have emerged as promising therapeutic targets in cancer, inflammatory diseases, and other pathological conditions due to their role in controlling the expression of key growth-promoting and inflammatory genes.
This compound is a potent and highly selective dihydroquinazoline-2-one inhibitor that efficiently blocks the interaction of BET bromodomains with acetylated histone tails. As a chemical probe, this compound acts as an acetyl-lysine (Kac) mimetic that occupies the Kac binding site in BRD4 and BRD2, displacing BET proteins from chromatin. This compound exhibits antiproliferative effects on leukemic cell lines and effectively abrogates their clonogenic growth. Exposure of sensitive cell lines to this compound results in G1 cell cycle arrest, downregulation of MYC expression, induction of apoptosis, and differentiation of primary leukemic blasts. The compound has also been shown to downregulate Aurora B kinase expression, providing an alternative strategy for inhibiting this important oncology target.
Table 1: Quantitative Characterization of this compound Binding to BET Bromodomains
| Bromodomain | IC₅₀ (nM) - ALPHA Screen | K𝒟 (nM) - ITC | ΔTₘ Shift (°C) @ 10 µM |
|---|---|---|---|
| BRD4(1) | 220 | 47.4 ± 2.5 | 6.5 |
| BRD4(2) | - | 194.9 ± 6.0 | 3.8 |
| BRD2(2) | 98 | - | 5.3 |
| BRD3(1) | - | - | 5.2 |
| BRD3(2) | - | - | 5.5 |
| CREBBP | - | 49,500 | 2.7 |
The anti-proliferative activity of this compound can be quantified using standardized viability assays across various hematologic and solid tumor cell lines.
This compound treatment induces G1 cell cycle arrest and caspase-dependent apoptosis in sensitive cell lines.
This compound induces differentiation of primary leukemic blasts, which can be assessed through morphological and immunophenotypic changes.
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) enables genome-wide mapping of BET protein binding and assessment of this compound-mediated displacement.
Table 2: ChIP-Seq Quality Control Parameters and Expected Outcomes with this compound Treatment
| Parameter | Vehicle Control | This compound (50 nM) | This compound (500 nM) | This compound (5 µM) |
|---|---|---|---|---|
| Total Peaks | High (e.g., >15,000 in MV4;11) | Moderate reduction | Significant reduction | Severe reduction |
| Promoter Peaks (%) | ~78% | ~75% | ~70% | ~65% |
| Enhancer Peaks (%) | ~22% | ~25% | ~30% | ~35% |
| MYC Locus Signal | High | Reduced | Severely reduced | Absent |
| Aurora B Locus Signal | High | Reduced | Severely reduced | Absent |
RNA sequencing (RNA-seq) provides a comprehensive approach to identify transcriptional changes following this compound treatment.
This compound and other BET inhibitors can rescue PD-1-mediated T-cell exhaustion, providing opportunities for combination immunotherapy.
This compound serves as a valuable chemical probe for investigating BET bromodomain function in epigenetic regulation of gene expression. The protocols outlined here provide comprehensive guidance for utilizing this compound in mechanistic studies ranging from genome-wide binding analyses to functional assessments in disease models. The high selectivity of this compound for BET family bromodomains, combined with its well-characterized cellular activity, makes it particularly useful for dissecting the specific contributions of BET proteins to transcriptional control in both normal and pathological states. These application notes establish standardized approaches that will enhance reproducibility across laboratories and facilitate the comparison of findings from different studies investigating BET bromodomain function.
The following diagram illustrates the proposed signaling pathway through which PFI-1 leads to the downregulation of Aurora B.
This compound functions as an acetyl-lysine mimetic, potently and selectively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This binding displaces BET proteins from acetylated chromatin, disrupting their role as transcriptional regulators [1]. A major consequence is the transcriptional downregulation of the MYC oncogene [1]. Since MYC acts as a positive regulator of Aurora B transcription, this suppression leads to reduced Aurora B kinase expression. The downregulation of Aurora B results in attenuated phosphorylation of its substrate, histone H3 at serine 10 (H3S10) [1].
The table below summarizes key quantitative data on this compound's activity and its cellular effects.
| Parameter | Value / Result | Experimental Context |
|---|
| Binding Affinity (K_D) | BRD4(1): 47.4 ± 2.5 nM BRD4(2): 194.9 ± 6 nM | Isothermal Titration Calorimetry (ITC) [1] | | Target Displacement (IC₅₀)| BRD4(1): 220 nM BRD2(2): 98 nM | ALPHAscreen assay (H4K5acK8acK12acK16ac peptide) [1] | | Cellular Phenotype | G1 cell cycle arrest, induction of caspase-dependent apoptosis, downregulation of MYC and Aurora B expression, attenuation of H3S10 phosphorylation, abrogation of clonogenic growth, induction of differentiation in primary leukaemic blasts [1] | In vitro studies on leukaemic cell lines [1] |
This protocol is used to determine the direct binding affinity of this compound to BET bromodomains, generating the K_D values found in the table above [1].
This method details how to assess the functional consequences of this compound treatment in cell models [1].
This protocol is used to determine the mechanisms behind this compound's anti-proliferative effects [1].
This standard molecular biology technique confirms the downregulation of MYC and Aurora B at the protein level.
Bromodomain and extra-terminal (BET) family proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic regulators that function as critical readers of acetylated lysine residues on histones. These proteins recruit transcription complexes to specific genomic locations, thereby regulating the expression of genes essential for cell cycle progression and cellular proliferation. BET proteins contain two tandem bromodomains (BD1 and BD2) that specifically recognize and bind to acetylated lysine residues in histones H3 and H4, facilitating the assembly of transcriptional regulatory complexes. In cancer cells, BET proteins are frequently exploited to maintain the expression of key oncogenes such as MYC and various cell cycle regulators, making them attractive therapeutic targets. [1] [2]
This compound is a potent, highly selective dihydroquinazoline-2-one inhibitor that functions as an acetyl-lysine (Kac) mimetic, competitively occupying the acetyl-lysine binding pocket in BET bromodomains. This binding disrupts the interaction between BET proteins and acetylated chromatin, leading to the transcriptional repression of growth-promoting and anti-apoptotic genes. This compound exhibits strong binding affinity for BET bromodomains, with dissociation constants (KD) of 47.4 ± 2.5 nM for BRD4(1) and 194.9 ± 6 nM for BRD4(2) as measured by isothermal titration calorimetry. In cellular assays, this compound demonstrates potent antiproliferative activity against various cancer cell lines, particularly in hematological malignancies, by inducing G1 cell cycle arrest and promoting differentiation and apoptosis. [1] [3]
Table 1: Antiproliferative Effects of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time | GI50/IC50 (μM) | Primary Effect |
|---|---|---|---|---|---|
| HL-60 | Acute Myeloid Leukemia | MTT | 24 hours | 2.19 μM (IC50) | Cytotoxicity [3] |
| HL-60 | Acute Myeloid Leukemia | CCK8 | 72 hours | 3.99 μM (IC50) | Antiproliferative [3] |
| A498 | Renal Cancer | SRB | 48 hours | 1.8 μM (GI50) | Growth Inhibition [3] |
| HOP-92 | Lung Cancer | SRB | 48 hours | 1.2 μM (GI50) | Growth Inhibition [3] |
| Hs-578T | Breast Cancer | SRB | 48 hours | 1.9 μM (GI50) | Growth Inhibition [3] |
| HT-29 | Colon Cancer | MTT | 72 hours | 14.72 μM (IC50) | Antiproliferative [3] |
| HCT-116 | Colon Cancer | SRB | 48 hours | 4.5 μM (GI50) | Growth Inhibition [3] |
| DU-145 | Prostate Cancer | SRB | 48 hours | 28.8 μM (GI50) | Growth Inhibition [3] |
| DOHH2 | Follicular Lymphoma | CCK8 | 24 hours | Dose-dependent | Reduced Viability [4] |
| RL | Follicular Lymphoma | CCK8 | 24 hours | Dose-dependent | Reduced Viability [4] |
Research has demonstrated that this compound exerts dose-dependent antiproliferative effects across diverse cancer types, with particular potency in hematological malignancies. In leukemic cell lines, this compound exposure resulted in significant downregulation of MYC expression, induction of caspase-dependent apoptosis, and attenuation of Aurora B kinase expression and activity. The suppression of Aurora B kinase subsequently reduces phosphorylation of its substrate H3S10, providing an alternative strategy for targeting this important oncology target. These multifaceted effects contribute to the potent antileukemic activity observed in preclinical models. [1]
In recent investigations on follicular lymphoma, this compound and the related BET inhibitor CPI-203 demonstrated significant anti-tumor properties both in vitro and in vivo. Treatment with these inhibitors resulted in reduced cell viability, inhibited cell growth, and induced apoptosis in follicular lymphoma cells. Mechanistically, these effects were mediated through disruption of the Wnt/β-catenin signaling pathway, specifically by regulating the DVL2/GSK3β axis and facilitating the translocation of β-catenin into the cytoplasm. In xenograft mouse models, CPI-203 treatment led to prolonged survival duration and reduced tumor size, highlighting the therapeutic potential of BET inhibition in B-cell lymphoproliferative disorders. [4] [5]
The analysis of DNA content using propidium iodide (PI) staining followed by flow cytometry represents a cornerstone technique for assessing cell cycle distribution and identifying phase-specific arrests. This method leverages the stoichiometric binding of PI to DNA, allowing for discrimination between cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases based on fluorescence intensity. [6] [7]
Table 2: Key Reagents for Propidium Iodide Cell Cycle Analysis
| Reagent | Concentration/Formulation | Purpose | Critical Notes |
|---|---|---|---|
| Propidium Iodide | 50 μg/mL stock solution | DNA intercalation and staining | Must be protected from light; excited at 488 nm |
| RNase I | 100 μg/mL stock solution | RNA degradation to prevent false PI signal | Essential for specificity to DNA |
| 70% Ethanol | 70 parts absolute ethanol:30 parts distilled water | Cell fixation and permeabilization | Do not use PBS as this causes precipitation |
| Phosphate Buffered Saline (PBS) | 1X, calcium and magnesium-free | Cell washing and resuspension | Maintains physiological pH and osmolarity |
| BSA | 1% in PBS with 0.2% Tween-20 | Antibody dilution and blocking | Reduces non-specific antibody binding |
Protocol Steps:
Cell Harvesting and Fixation:
Staining Procedure:
Flow Cytometry Analysis:
Data Interpretation:
For more precise cell cycle analysis, particularly to distinguish early S phase from G1 and late S phase from G2/M, the BrdU incorporation assay combined with PI staining provides superior resolution. This method detects cells actively synthesizing DNA through antibody-based detection of incorporated BrdU, a thymidine analog. [8]
Protocol Steps:
Cell Labeling:
Cell Fixation and Denaturation:
Immunostaining:
Flow Cytometry and Analysis:
The molecular mechanisms through which this compound induces G1 cell cycle arrest involve transcriptional repression of critical cell cycle regulators and oncogenes. This compound-mediated BET bromodomain inhibition disrupts the recruitment of transcriptional coactivators and elongation factors to promoters of genes required for G1 to S phase progression. Key aspects of this mechanism include: [1]
Diagram 1: Molecular pathway of this compound-induced G1 cell cycle arrest
MYC Suppression: this compound treatment results in significant downregulation of MYC expression, a master regulator of cell proliferation that controls the expression of numerous genes involved in cell cycle progression, metabolism, and apoptosis. MYC directly regulates cyclin-dependent kinases (CDKs) and D-type cyclins that promote G1 to S phase transition, making its suppression a pivotal event in this compound-mediated G1 arrest. [1]
Aurora B Kinase Attenuation: this compound exposure leads to reduced expression of Aurora B kinase, a component of the chromosomal passenger complex essential for mitotic progression. While Aurora B primarily functions during mitosis, its inhibition can trigger G1 arrest through activation of DNA damage checkpoints and p53-dependent pathways. Additionally, Aurora B inhibition attenuates phosphorylation of histone H3 at serine 10, altering chromatin structure and gene expression. [1]
Cell Cycle Regulator Modulation: BET proteins directly regulate the transcription of key cell cycle genes, including cyclins D1 and E, CDK4, and CDK6. This compound-mediated BET inhibition reduces the expression of these G1-phase promoting factors, preventing phosphorylation of retinoblastoma (Rb) protein and subsequent E2F release, thereby maintaining cells in a G1-arrested state. [1] [4]
Wnt/β-catenin Pathway Disruption: In follicular lymphoma models, this compound interferes with the Wnt/β-catenin signaling pathway by regulating the DVL2/GSK3β axis. This disruption promotes cytoplasmic sequestration of β-catenin, preventing its nuclear translocation and subsequent activation of proliferative target genes, thereby contributing to G1 arrest. [4]
Optimal Treatment Conditions: For cell cycle analysis using this compound, researchers should consider dose-response relationships and treatment duration. Effective concentrations typically range from 1-10 μM, with exposure times of 16-24 hours sufficient to observe G1 arrest in sensitive cell lines. However, condition optimization using appropriate positive controls is recommended for each model system. Timing is critical, as shorter exposures may only reveal initial transcriptional changes, while longer treatments may capture secondary effects including apoptosis and differentiation. [1] [3]
Appropriate Controls: Include vehicle controls (typically DMSO at the same concentration used for this compound solubilization) and positive controls for cell cycle arrest (e.g., serum starvation for G0/G1, thymidine block for S phase). For BET inhibition specificity, comparison with other BET inhibitors such as JQ1 or I-BET151 can provide valuable insights. [1] [8]
Cell Cycle Analysis Optimization: For high-quality cell cycle data, ensure single-cell suspensions by proper sample preparation and filtering before flow cytometry. RNase treatment is essential to prevent RNA contamination that would artificially elevate the apparent DNA content. Titration of PI concentration and incubation time may be necessary for different cell types. Always include doublet discrimination during flow cytometry analysis to ensure accurate cell cycle phase determination. [6]
Data Interpretation Challenges: While PI staining effectively identifies cells in G1, S, and G2/M phases, it cannot distinguish between G1 and G0 (quiescent) cells. Researchers interested in this distinction should incorporate additional markers such as Ki-67 or employ BrdU pulse-chase experiments. Additionally, this compound-induced apoptosis can complicate cell cycle analysis, as sub-G1 populations may appear; therefore, annexin V staining or caspase activity assays can provide complementary information. [6] [7]
For more sophisticated cell cycle analysis, researchers can implement the following advanced techniques:
Combined BrdU/PI Staining: This approach provides the most accurate cell cycle phase discrimination by identifying actively cycling cells (BrdU-positive) while simultaneously measuring DNA content. This is particularly useful for distinguishing early S phase from G1 and late S phase from G2/M. [8]
EdU-Based DNA Synthesis Assays: As an alternative to BrdU, 5-ethynyl-2'-deoxyuridine (EdU) incorporation can be detected using click chemistry, avoiding the DNA denaturation step required for BrdU immunodetection. This preserves cellular morphology and allows for combination with other antibodies. [9]
RPA2 Staining for ssDNA Detection: In studies investigating DNA damage response in conjunction with cell cycle arrest, immunofluorescence staining for RPA2 (a subunit of replication protein A that coats single-stranded DNA) can reveal DNA repair activity across cell cycle phases, particularly in G1. [9]
This compound represents a valuable chemical probe for investigating BET bromodomain function and a promising therapeutic candidate for various cancers. Its ability to induce G1 cell cycle arrest through multidimensional mechanisms, including suppression of MYC, attenuation of Aurora B kinase, and disruption of Wnt/β-catenin signaling, highlights the therapeutic potential of BET inhibition in oncology. The protocols outlined in this document provide comprehensive methodologies for investigating this compound-mediated cell cycle effects, with flow cytometry-based DNA content analysis serving as a cornerstone technique. When properly implemented with appropriate controls and validation methods, these approaches enable robust characterization of the antitumor mechanisms of BET inhibitors, facilitating future drug development and preclinical research.
The table below summarizes the fundamental data you will need for stock solution preparation.
| Parameter | Details | Source |
|---|---|---|
| Molecular Weight | 347.39 g/mol | [1] |
| CAS Number | 1403764-72-6 | [2] [1] |
| Recommended Stock Solvent | 100% DMSO | [2] [1] |
| Typical Stock Concentration | 50-69 mg/mL (approx. 144 - 199 mM) | [2] [1] |
| Solubility in DMSO | 69 mg/mL (198.62 mM) | [1] |
| Physical Form | Solid powder | [2] |
This protocol is adapted from general guidelines for preparing small-molecule inhibitors and specific data for this compound [3] [2] [1].
Key Resources:
Step-by-Step Procedure:
Calculation and Weighing
Initial Dissolution
Final Volume Adjustment and Storage
Q1: Why is my this compound stock solution precipitating, and how can I fix it?
Q2: My experimental results are inconsistent. Could this be related to my stock solution?
Q3: Can I use a solvent other than DMSO to prepare this compound stock solutions?
The following diagram outlines the key stages of working with this compound, from preparation to experimentation, and highlights critical control points to ensure success.
Q1: What is a typical starting concentration for this compound? this compound is typically used in the low micromolar range. A common storage concentration is 10 mM in DMSO, from which working concentrations are diluted [1]. The exact effective dose depends on your cell type and treatment duration, so a dose-response curve is recommended.
Q2: How long should I treat my cells with this compound? Treatment duration can vary. In studies on Follicular Lymphoma (FL) cells, viability was assessed after 48 hours of treatment [2]. In HIV-1 latency models, treatments and analyses were performed up to 72 hours [1]. You should determine the optimal time based on your assay's endpoint.
Q3: Can this compound be used in combination with other agents? Yes. Research shows that this compound can act synergistically with other agents. For example, in HIV-1 research, combining a low dose of this compound (0.1 µM) with a PKC activator like prostratin resulted in a significantly stronger effect than either agent alone [1].
Q4: My cells are not growing well after treatment or thawing. What should I check? General cell culture health is critical for reliable results:
The table below summarizes effective concentrations of this compound reported in recent scientific literature for different experimental models.
| Cell Type / Experimental Model | Reported Effective Concentration | Treatment Duration | Key Findings / Assay | Source |
|---|---|---|---|---|
| Follicular Lymphoma cells (DOHH2, RL) | Dose-dependent response | 48 hours | Inhibited cell viability; induced apoptosis and cell cycle arrest. [2] | [2] |
| HIV-1 Latency Model (J-Lat C11 cells) | 10 µM | 72 hours | Reactivated latent HIV-1 in ~89% of cells. [1] | [1] |
| HIV-1 Latency Model (J-Lat C11 cells) - Combination | 0.1 µM (with 0.2 µM Prostratin) | 72 hours | Synergistic reactivation of latent HIV-1 in ~83% of cells. [1] | [1] |
| HIV-1 Latency Model (J-Lat A10.6 cells) | Dose-dependent response | 72 hours | Reactivated latent HIV-1 in a dose- and time-dependent manner. [1] | [1] |
| Resting CD4+ T cells from cART-treated patients | Not precisely specified (ex vivo) | 18 hours | Induced a >2-fold increase in HIV-1 transcription in 2 out of 3 donors. [1] | [1] |
Here is a generalized protocol for testing this compound on your cell lines, based on high-throughput screening and cited methods [3] [2].
1. Preparation of this compound Stock Solution * Centrifuge the original vial of this compound at 1000 × g for 3 minutes to ensure the compound is at the bottom [3]. * Resuspend the powder in high-quality, sterile Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM) [3] [1]. * Aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.
2. Cell Seeding and Treatment * Culture your cells according to established guidelines, ensuring they are healthy and in the logarithmic growth phase at the time of the experiment [3]. * Seed an appropriate number of cells into multi-well plates (e.g., 96-well for high-throughput). * The next day, prepare a dilution series of this compound in complete culture medium. The final concentration of DMSO in the medium should be the same in all wells, including the vehicle control (typically 0.1% or less). * Treat the cells with the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO but no this compound) and a positive control if available.
3. Assessment of Cell Viability and Phenotype * After the desired treatment time (e.g., 48-72 hours), assess the outcome. * Cell Viability: A common method is the Cell Counting Kit-8 (CCK-8) assay, which is similar to MTT [2]. * Apoptosis and Cell Cycle: These can be analyzed using flow cytometry with appropriate staining [2]. * Other Functional Assays: Perform Western Blot, RT-qPCR, or other assays relevant to your research question to confirm the mechanistic effects of this compound [2].
The workflow for this protocol can be visualized as follows:
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| No biological effect observed | Concentration too low; inactive compound. | Perform a dose-response curve. Ensure proper storage of the stock solution and use it within its stability period. [1] |
| High or unexpected cell death | Concentration too high; cytotoxic effect. | Reduce treatment concentration and duration. Include a viability assay to distinguish between specific inhibitory effects and general cytotoxicity. [1] |
| Poor cell health in all conditions (including control) | Mycoplasma contamination or improper culture conditions. | Test for mycoplasma and other pathogens. Improve aseptic technique. Re-check medium composition, serum quality, and incubator conditions (temperature, CO₂, humidity). [5] [4] |
| High variability between replicates | Inconsistent cell seeding or uneven drug mixing. | Ensure a homogeneous cell suspension when seeding. Gently mix the drug solution and medium thoroughly without creating foam or bubbles. [5] |
| Precipitation in culture medium | Poor solubility of this compound at working concentration. | Ensure the stock solution in DMSO is clear. The final concentration in aqueous medium should not exceed its solubility limit. [3] |
| Target Category | Specific Target | Assay Result | Experimental Method |
|---|---|---|---|
| BET Bromodomains | BRD4 (1st Bromodomain) | IC50 = 0.22 μM [1] [2] | AlphaScreen [1] [3] |
| BRD4 (1st Bromodomain) | KD = 47.4 ± 2.5 nM [1] | Isothermal Titration Calorimetry (ITC) [1] | |
| BRD2 (2nd Bromodomain) | IC50 = 98 nM [1] | AlphaScreen [1] | |
| BRD2 | KD = 123 nM [3] | Bio-Layer Interferometry [3] | |
| Non-BET Bromodomains | CREBBP | KD = 49.5 μM [3] | Isothermal Titration Calorimetry (ITC) [3] |
| CREBBP | ΔTm = 2.7 °C @ 10μM [3] | Differential Scanning Fluorimetry (DSF) [3] | |
| BAZ2B, PCAF, others (8 screened) | ΔTm ≤ 0.8 °C @ 10μM [3] | Differential Scanning Fluorimetry (DSF) [3] | |
| Kinases | 50-Kinase Panel | <20% Inhibition @ 1μM [3] | Invitrogen SelectScreen Assay [3] |
| Other Proteins | 15 GPCRs, Ion Channels, Transporters | <50% Inhibition @ 10μM [3] | CEREP ExpresSProfile [3] |
The selectivity of this compound was established using several biophysical and cellular techniques. Here are the core methodologies from the key studies:
This method is used to measure the compound's ability to disrupt the interaction between BET bromodomains and acetylated histone peptides [1] [3].
This method identifies binding by measuring the stabilization of the protein against thermal denaturation [3].
This technique provides a direct measurement of the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) [1] [3].
The diagram below outlines a logical workflow for comprehensively evaluating the selectivity of a compound like this compound, moving from initial binding checks to functional cellular assays.
Q1: What is the most significant potential off-target of this compound? While this compound is highly selective for BET bromodomains, among the non-BET bromodomains screened, CREBBP shows the weakest interaction, with an affinity over 350-fold lower than for BRD2 [3]. This minimal cross-reactivity is unlikely to be relevant at typical experimental concentrations.
Q2: Are the cellular effects of this compound consistent with on-target BET inhibition? Yes. Functional experiments across various cell lines show that this compound elicits responses hallmark of BET inhibition, including:
Q3: For a new cell model, what is a good starting concentration for this compound? Based on the literature, a concentration of 1 μM is commonly and effectively used to induce phenotypic changes in various cell types, including leukemia cells and the JK-1 erythroleukemic model [5] [6]. Dose-response experiments should be conducted to determine the optimal concentration for your specific model.
The table below summarizes the key stability data and storage conditions for PFI-1 from supplier documentation and research literature.
| Aspect | Specification / Condition |
|---|---|
| Recommended Storage (Powder) | -20°C [1] |
| Recommended Storage (in solvent) | -80°C [1] |
| Container | Keep container tightly sealed [1] |
| Environment | Store in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [1] |
| Appearance | Solid [1] |
| Solubility (DMSO) | 69 mg/mL (198.62 mM) [2] [3] |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1] |
| Stability Under Storage | Stable under recommended storage conditions [1] |
| Shipping Condition | Can be shipped at room temperature (based on supplier stability testing) [3] |
For animal studies, the following formulations have been validated and can provide a starting point [2] [3]:
| Formulation Type | Composition | Final Concentration | Preparation Method (for 1 mL total volume) |
|---|---|---|---|
| Homogeneous Suspension | CMC-Na solution | ≥ 5 mg/mL | Add 5 mg of this compound to 1 mL of CMC-Na solution and mix evenly [2] [3]. |
| Clear Solution | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 1.75 mg/mL (5.04 mM) | 1. Add 50 µL of 35 mg/mL clear DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 500 µL ddH₂O [2] [3]. | | Clear Solution | 5% DMSO, 95% Corn Oil | 1.75 mg/mL (5.04 mM) | Add 50 µL of 35 mg/mL clear DMSO stock to 950 µL corn oil and mix evenly [2] [3]. |
> Note: The supplier indicates that these in vivo formulations should be used immediately for optimal results [2] [3].
Here are solutions to potential problems you might encounter in the lab:
Problem 1: Precipitation in Stock Solution
Problem 2: Loss of Activity In Vivo
Problem 3: Unexpected Experimental Results
The following diagram outlines the key steps for handling this compound to ensure its stability from storage to experimental use:
PFI-1 is a potent and highly selective dihydroquinazoline-2-one inhibitor that targets the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, BRD4, BRDT). It acts as an acetyl-lysine mimetic, blocking the interaction between BET bromodomains and acetylated histone tails, which can lead to anti-proliferative effects and apoptosis in sensitive cell lines [1].
A cytotoxicity assay is used to measure the decrease in cell viability caused by a compound. For this compound, researchers often use colorimetric tetrazolium reduction assays (like WST-1, MTT, or CCK-8), which measure cellular metabolic activity as a marker of viable cells [2] [3] [4]. The basic principle is that metabolically active cells convert a substrate (e.g., WST-1) into a colored formazan product, which can be quantified by measuring its absorbance. The amount of formazan produced is directly proportional to the number of viable cells [2].
The diagram below illustrates the core mechanism of action of this compound and how it connects to a typical readout in a WST-1 cytotoxicity assay.
This is a generalized step-by-step protocol for performing a cytotoxicity assay with this compound, adaptable for assays like WST-1 [2] or CCK-8 [5].
The table below summarizes frequent problems encountered in cytotoxicity assays and their solutions, with specific considerations for this compound.
| Problem | Potential Cause | Troubleshooting Steps |
|---|---|---|
| High Background Signal | Culture medium components (e.g., phenol red) or test compounds interfering with assay chemistry [2]. | Include a "blank" control containing medium and reagent but no cells. Subtract this background absorbance from all sample readings [2] [3]. |
| Low Signal-to-Noise Ratio | Insufficient cell seeding density; incubation time with reagent too short [2]. | Optimize cell number per well and the incubation time with the viability reagent for your specific cell line. |
| Poor Reproducibility | Inconsistent cell seeding; inaccurate pipetting during serial dilution of this compound; edge effects in the microplate due to evaporation. | Use multichannel pipettes, ensure cells are well-mixed before seeding, and use the inner wells of the plate. Include replicate wells (e.g., n=3-6). |
| No Cytotoxicity Observed | Cell line is insensitive to BET inhibition; this compound concentration is too low; drug has degraded; treatment duration is too short. | Confirm this compound activity in your cell line (e.g., check downregulation of c-MYC) [1]. Use a fresh aliquot of this compound, extend treatment time, and test a wider concentration range. Include a positive control with a known cytotoxic drug. |
| Solvent Toxicity | High final concentration of DMSO or other solvent used to reconstitute this compound. | Keep the final solvent concentration as low as possible (≤0.5%) and ensure it is identical in all control and treated wells. |
| Abnormal Dose-Response Curve | Non-linear cell growth; precipitation of this compound at higher concentrations. | Ensure cells are in log-phase growth. Visually inspect wells for precipitate and consider sonicating the drug stock solution if necessary. |
Q1: What is a typical concentration range for this compound in cytotoxicity assays? While the effective concentration varies by cell line, studies on follicular lymphoma cells have used a range, often showing inhibitory effects in a dose-response-dependent manner starting from low micromolar concentrations [5]. A dose-ranging experiment should be performed for each new cell type.
Q2: My positive control works, but this compound shows no effect. What should I check? First, verify that your cell line is sensitive to BET inhibition. Check the literature for known sensitive and resistant lines. Second, confirm the potency and stability of your this compound stock solution. Use a fresh aliquot and ensure it is stored correctly. Finally, use a functional assay, such as a Western blot for c-MYC protein levels, to confirm that this compound is engaging its target in your cells [1] [6].
Q3: How do I choose between WST-1, MTT, and CCK-8 assays for testing this compound? The table below compares these common assays to help you decide.
| Feature | WST-1 | MTT | CCK-8 |
|---|---|---|---|
| Formazan Solubility | Water-soluble | Organic solvent-soluble | Water-soluble |
| Assay Steps | One-step; add directly to culture | Multiple steps; requires solubilization | One-step; add directly to culture |
| Throughput | High | Lower | High |
| Sensitivity | Generally higher [2] | Lower | Similar to WST-1 |
| Key Consideration | May require an intermediate electron acceptor [2] | Solubilization step is time-consuming and introduces variability | A proprietary mixture similar to MTS/WST-1 |
FAQ: How selective is this compound for BET family bromodomains?
This compound is described in the literature as a "highly selective and potent BET inhibitor" [1]. Its primary mechanism is to efficiently block the interaction between the bromodomains (BD1 and BD2) of BET proteins (BRD2, BRD3, BRD4, BRDT) and acetylated histone tails [1]. The following table summarizes its key characteristics:
| Property | Description |
|---|---|
| Primary Target | BET family bromodomains (BRD2, BRD3, BRD4, BRDT) [1]. |
| Reported Selectivity | Highly selective for BET family over other bromodomain sub-families [1]. |
| Key Molecular Action | Displaces BET proteins from chromatin by blocking acetylated lysine recognition [1]. |
| Primary Functional Outcome | Suppression of oncogene transcription (e.g., downregulation of C-MYC) [1]. |
FAQ: What are the common experimental observations when this compound treatment is successful?
In a study on follicular lymphoma (FL) cells, the following results were indicative of effective this compound activity [1]:
Troubleshooting: My experiment with this compound is not showing the expected effect. What could be wrong?
The following methodology is adapted from a recent study investigating this compound in follicular lymphoma cell lines [1].
1. Cell Culture and Treatment
2. Assessing Cell Viability (CCK-8 Assay)
3. Analyzing Apoptosis (Flow Cytometry)
4. Investigating Mechanism of Action (Western Blot)
The experimental workflow for these key assays is summarized below:
It is important to note that while this compound is a selective BET inhibitor, the broader class of BET proteins functions as critical "readers" of acetylated lysine on histones, regulating gene expression [3] [2]. A challenge in the field is that while pan-BET inhibitors have shown significant preclinical anti-tumor efficacy, their clinical advancement has been hampered by dose-limiting toxicities and limited efficacy as single agents [3] [4] [2]. This has spurred the development of next-generation inhibitors, including domain-selective (BD1 or BD2) inhibitors and BET degraders (PROTACs) [3] [4].
The table below summarizes the key data available for PFI-1, which can serve as a baseline for understanding its properties [1].
| Property | Value / Description | Significance / Implication |
|---|---|---|
| Core Scaffold | Triazinoindole | Serves as the structural foundation for the BET inhibitor [1]. |
| Target | BRD4-BD1 (Bromodomain-containing protein 4) [1] | A member of the BET family of epigenetic reader proteins. |
| Potency (pIC₅₀) | 6.22 ± 0.05 (against BRD4-BD1) [1] | Indicates sub-micromolar potency. |
| Property Forecast Index (PFI) | 6.83 [1] | A composite metric (Chrom LogD + Aromatic Ring Count). A value above 7 is considered to carry higher developability risks, suggesting this compound is near this threshold [1]. |
| Lipophilic Efficiency (LipE) | 4.39 [1] | Links potency and lipophilicity. A higher value (>5-6 is ideal) is generally associated with better drug candidates, suggesting room for optimization [1]. |
The search for "this compound cellular permeability improvement" did not yield direct results. However, the broader context from the search results explains why this is a key challenge in drug discovery and points to general strategies.
A central challenge in medicinal chemistry is balancing aqueous solubility and membrane permeability, as these properties often conflict [2]. Increasing a molecule's hydrophilicity typically improves solubility but can hinder its ability to cross lipid membranes. Conversely, high lipophilicity aids permeability but often at the cost of poor solubility [2].
One advanced concept for overcoming this in larger molecules (like this compound, MW ~447 g/mol) is molecular chameleonicity. This refers to a molecule's ability to change its conformation based on the environment: adopting a more open, polar conformation in aqueous settings to enhance solubility, and a more closed, non-polar conformation in lipid membranes to facilitate permeability [2].
The following diagram illustrates the logical workflow for optimizing a compound like this compound, moving from property analysis to strategic design.
Q1: What are the primary strategies for half-life extension of small molecule drugs like PFI-1? The main goal is to slow elimination, which is often achieved by decreasing clearance (CL) or increasing the volume of distribution (V). For small molecules, common strategies include:
Q2: Our lab has developed a this compound analog. How can we predict its new pharmacokinetic (PK) parameters? A validated multivariate linear regression model can provide a priori projections. The following equations were developed using data from 186 half-life extended drugs and their unmodified parents. The model shows good agreement with observed data [2].
Table 1: Predictive Equations for PK Parameters of Half-Life Extended Drugs [2]
| Pharmacokinetic Parameter | Predictive Equation | Model R² |
|---|---|---|
| Half-life (t₁/₂) | log(t₁/₂,HLE) = 0.205 + 0.832 * log(t₁/₂,parent) + 0.219 * log(MW HLE / MW parent) |
0.879 |
| Clearance (CL) | log(CL,HLE) = -0.265 + 0.819 * log(CL,parent) - 0.264 * log(MW HLE / MW parent) |
0.820 |
| Volume of Distribution (V) | log(V,HLE) = -0.109 + 0.937 * log(V,parent) + 0.223 * log(MW HLE / MW parent) |
0.937 |
Q3: We are considering albumin binding for half-life extension. What are the potential trade-offs? While highly effective, albumin binding can affect the drug's pharmacology and distribution [1].
Q4: How do we choose between different half-life extension technologies? The choice depends on the desired PK profile and the nature of your drug. A recent comparative study of an Affibody-drug conjugate provides a useful framework for evaluation [3].
Table 2: Comparison of Half-Life Extension Technologies [3]
| Technology | Description | Example Half-life (in mice) | Key Finding in Study |
|---|---|---|---|
| PASylation | Fusion with unstructured polypeptides (Pro, Ala, Ser) [2] [3]. | 7.3 - 11.6 hours | Viable strategy, but showed lower tumor uptake than ABD. |
| XTENylation | Fusion with unstructured, hydrophilic polypeptides [2] [3]. | Similar range to PASylation | Viable strategy, but showed lower tumor uptake than ABD. |
| ABD-fusion | Fusion with an Albumin Binding Domain [3] [1]. | 9.0 hours | Highest tumor uptake (60-160% higher than PAS/XTEN) and best tumor-to-normal-organ ratios, despite not having the longest half-life. |
This table underscores that a longer half-life does not always translate to better target tissue delivery. The mechanism of extension (FcRn-mediated recycling with ABD vs. size increase with PAS/XTEN) critically impacts distribution [3].
The following diagram outlines a general workflow for evaluating half-life extension strategies for a compound like this compound.
Workflow for Evaluating Half-Life Extension Strategies
Protocol 1: In Vivo Pharmacokinetic Study in Rodents [2] [3] This protocol is fundamental for evaluating the success of your half-life extension strategy.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity [4] ITC directly measures the heat released or absorbed during a binding event, providing a label-free method to determine affinity (K_D) and stoichiometry.
The following table summarizes key experimental data on this compound's interaction with various bromodomains.
| Bromodomain | Assay Type | Result / Affinity (KD or IC50) | Implication for Cross-reactivity |
|---|---|---|---|
| BET Family (BRD2, BRD3, BRD4, BRDT) | Isothermal Titration Calorimetry (ITC), ALPHA screen [1] | High affinity (KD50: 98-220 nM | Primary Target: this compound is a potent and efficient inhibitor of BET bromodomains. |
| CREBBP | Not explicitly stated, but results indicate a lack of significant binding [1] | In a screen of ~300 compounds, this compound was selected for its high selectivity for BET bromodomains. | No Significant Activity: The evidence strongly suggests this compound is inactive against CREBBP. |
| Other Non-BET Bromodomains (e.g., ATAD2, BAZ2A, BRD7, etc.) | Fluorescence Recovery After Photobleaching (FRAP) [2] | The BET inhibitor this compound was inactive against other bromodomain targets in this cellular assay. | High Specificity: The functional data confirms this compound's specificity for the BET family over other non-BET bromodomains. |
The search results describe several key methodologies you can use to test compound efficacy and selectivity in your own models.
This live-cell assay visualizes the displacement of bromodomain-containing proteins from chromatin.
These in vitro methods directly quantify the interaction between a compound and a bromodomain.
If your research requires a CREBBP bromodomain inhibitor, the search results identify CBP30 as a potent and selective option.
To help visualize the experimental logic and key concepts discussed, here is a diagram outlining the workflow for assessing bromodomain inhibitor selectivity and the contrasting profiles of this compound and CBP30.
| Feature | This compound | JQ1 |
|---|---|---|
| Chemical Structure | Dihydroquinazoline-2-one [1] | Thienotriazolodiazepine [2] |
| Primary Target | BET family bromodomains (BRD2, BRD3, BRD4, BRDT) [1] [3] | BET family bromodomains (BRD2, BRD3, BRD4, BRDT) [2] |
| Binding Mechanism | Acetyl-lysine (Kac) mimetic; competitively occupies the Kac binding site [1] | Acetyl-lysine (Kac) mimetic; competitively occupies the Kac binding site [2] |
| Potency (IC50) | BRD4(1): 220 nM; BRD2(2): 98 nM [1] [4] | BRD4(1): 77 nM; BRD4(2): 33 nM [2] |
| Affinity (Kd by ITC) | BRD4(1): 47.4 ± 2.5 nM; BRD4(2): 194.9 ± 6 nM [1] | BRD4(1): ~50 nM; BRD4(2): ~90 nM [2] |
| Selectivity | >350-fold selective for BET over non-BET bromodomains (e.g., CREBBP KD=49.5 µM) [3]. No significant activity on a 50-kinase panel [3]. | Highly selective for the BET family; no significant binding to non-BET bromodomains like CREBBP (IC50 >10,000 nM) [2]. |
| Key Functional Outcomes | - Downregulates MYC expression [1]
Both this compound and JQ1 function as acetyl-lysine (Kac) mimetics, competitively inhibiting the interaction between BET bromodomains and acetylated histone tails [1] [2]. This disrupts the recruitment of BET proteins to chromatin, leading to downregulation of key oncogenes like MYC [1] [2].
The following diagram illustrates the general mechanism of BET inhibitors in transcriptional regulation.
Here are the methodologies commonly used to generate the data for the comparison above, which you can apply in your own research.
Isothermal Titration Calorimetry (ITC)
Differential Scanning Fluorimetry (DSF or Thermal Shift)
Competitive Binding Assay (ALPHA screen)
Cell Viability and Proliferation (e.g., Cell-Titer-Glo)
Cell Cycle and Apoptosis Analysis
Chromatin Immunoprecipitation (ChIP)
Both inhibitors serve as valuable chemical probes to explore BET biology, but they are applied in different research contexts.
The table below summarizes the known experimental data on how PFI-1 interacts with different BET proteins.
| BET Protein | Experimental Data Type | Reported Value | Experimental Context / Method | Source Compound |
|---|---|---|---|---|
| BRD4 | Direct Binding (IC₅₀) | 23 µM [1] | Crystallography structure (4HBV) with quinazolinone ligand (this compound) | This compound |
| BRD4 | Target Engagement (ΔTₘ) | +4.0 °C [2] | Thermal shift assay (BromoMELT) measuring protein thermal stability change | This compound |
| BRD2 | Target Engagement (ΔTₘ) | +2.5 °C [2] | Thermal shift assay (BromoMELT) measuring protein thermal stability change | This compound |
| BRD3 | Target Engagement (ΔTₘ) | Slight increase [2] | Thermal shift assay (BromoMELT); reported as a slight ΔTₘ vs. This compound | This compound |
| BRD4 (S)-4a | Target Engagement (ΔTₘ) | +5.0 °C [2] | Thermal shift assay for chiral analogue of this compound (for comparison) | (S)-4a (this compound analogue) |
| BRD2 (S)-4a | Target Engagement (ΔTₘ) | +3.5 °C [2] | Thermal shift assay for chiral analogue of this compound (for comparison) | (S)-4a (this compound analogue) |
This data suggests that this compound shows a preference for BRD4 over BRD2, and by extension, likely over BRD3 [2]. The chiral analogue (S)-4a, designed from the this compound structure, confirms this selectivity trend with improved potency [2].
The comparative data primarily comes from two laboratory techniques:
1. Fluorescence Resonance Energy Transfer (FRET) Binding Assay [3]
2. Thermal Shift Assay (TSA) [2]
The following diagram illustrates the logical workflow of the Thermal Shift Assay.
To understand how this compound works, it's helpful to know the biological role of its primary target, BRD4.
The diagram below illustrates this core mechanism.
The available data, particularly from thermal shift assays, indicates that This compound is a selective BRD4 inhibitor with moderate potency [2] [1]. Its affinity for BRD2 is lower, and for BRD3, it appears to be the weakest.
This selectivity profile is significant for several reasons:
The following table summarizes the key inhibitory and binding data for PFI-1 against its primary targets.
| Target | Assay Type | Result (IC50/KD) | Reference |
|---|---|---|---|
| BRD4 BD1 | Cell-free (AlphaScreen) | IC50 = 0.22 μM [1] [2] [3] | |
| BRD4 BD1 | Isothermal Titration Calorimetry (ITC) | KD = 47.4 ± 2.5 nM [2] [4] | |
| BRD4 BD2 | Isothermal Titration Calorimetry (ITC) | KD = 194.9 ± 6 nM [2] [4] | |
| BRD2 BD2 | Cell-free (AlphaScreen) | IC50 = 98 nM [2] [3] | |
| CREBBP | Isothermal Titration Calorimetry (ITC) | KD = 49.5 μM [4] |
This data shows that this compound is a potent inhibitor of BET bromodomains, particularly BRD4's first bromodomain (BD1), and is highly selective for BET family proteins over other bromodomains like CREBBP [4].
The primary data for this compound was generated using established biochemical and biophysical assays.
The AlphaScreen assay is a common homogeneous method used to quantify the ability of a compound to disrupt a protein-peptide interaction [4].
ITC directly measures the binding affinity (KD) and thermodynamics of the interaction by detecting the heat released or absorbed during binding [2] [4].
This compound functions as an acetyl-lysine (Kac) mimetic. It occupies the conserved acetyl-lysine binding pocket in the bromodomain [2]. The quinazolinone core of this compound is critical, as its carbonyl and nitrogen atoms form hydrogen bonds with a conserved asparagine residue (Asn-140 in BRD4 BD1) [1]. The surrounding hydrophobic residues (e.g., Val-87, Leu-94, Ile-146) create a hydrophobic pocket that accommodates the inhibitor [1] [5].
The diagram below illustrates this binding mode and the downstream transcriptional effects of BRD4 inhibition.
For context, here is a brief comparison of this compound with two other well-characterized BET inhibitors.
| Inhibitor | Primary Target & Potency | Key Characteristics & Notes |
|---|
| This compound | BRD4 BD1 (IC50 = 0.22 μM) [1] | • Selective BET family inhibitor • Quinazolinone-based chemical scaffold [2] | | JQ1 | BRD4 BD1 (IC50 in nanomolar range) [5] [6] | • Pan-BET family inhibitor (prototypical) • Triazolothienodiazepine-based scaffold [6] | | I-BET151 (GSK1210151A) | BET Bromodomains [2] [5] | • Pan-BET family inhibitor • Demonstrated efficacy in leukemia models [2] • Half-life: ~4.3 h (oral in rats); Bioavailability: ~60% [7] |
The table below summarizes the key selectivity data for this compound, primarily obtained from thermal shift assays (also known as Differential Scanning Fluorimetry) [1].
| Target | Assay Type | Potency / Thermal Shift (ΔTm) | Selectivity Notes |
|---|---|---|---|
| BRD4 (1st Bromodomain) | Thermal Shift | ΔTm 6.5°C @ 10 µM [1] | Primary target |
| ITC | KD = 47.4 nM [2] | ||
| AlphaScreen | IC50 = 220 nM [2] | ||
| BRD2 (2nd Bromodomain) | AlphaScreen | IC50 = 98 nM [2] | Primary target |
| Other BET Bromodomains (BRD2(1), BRD3(1/2), BRD4(2)) | Thermal Shift | ΔTm 3.8°C to 5.5°C @ 10 µM [1] | Potent activity across the BET family |
| CREBBP | Thermal Shift | ΔTm 2.7°C @ 10 µM [1] | Weakest off-target within bromodomains |
| ITC | KD = 49.5 µM [1] | >350-fold selective vs. BET bromodomains | |
| Other Bromodomains (e.g., BAZ2B, PCAF, etc.) | Thermal Shift | ΔTm ≤0.8°C @ 10 µM [1] | Negligible activity |
| Kinase Panel (50 kinases) | Inhibition Assay | <20% inhibition @ 1 µM [1] | Negligible off-target activity |
| Membrane Receptors & Ion Channels (15 targets) | CEREP Assay | <50% inhibition @ 10 µM [1] | Negligible off-target activity |
To interpret the data correctly, understanding the underlying methodologies is essential.
Thermal Shift Assay (DSF) This assay detects ligand binding by measuring the stabilization of the protein against thermal denaturation [3] [4].
Isothermal Titration Calorimetry (ITC) This technique directly measures the binding affinity and thermodynamics of a protein-ligand interaction [1].
AlphaScreen Assay This is a competitive binding assay used to determine the inhibitor's potency (IC50) [1].
The following diagram illustrates the biological context of BET proteins and how inhibitors like this compound affect their function.
The table below summarizes the key characteristics of this compound and I-BET151 based on available scientific literature.
| Feature | This compound | I-BET151 (GSK1210151A) |
|---|---|---|
| Chemical Class | Dihydroquinazoline-2-one [1] [2] | Benzodiazepine [3] [2] |
| Primary Target | BET family bromodomains (BRD2, BRD3, BRD4, BRDT) [1] | BET family bromodomains (BRD2, BRD3, BRD4) [3] |
| Binding Affinity (KD/IC50) | BRD4(1) KD: 47.4 nM [1]; BRD4(1) IC50: 220 nM [1] | Potent, submicromolar activity; specific values not detailed in search results [3]. |
| Key Experimental Efficacy | Antiproliferative effect on leukemic cell lines, G1 cell cycle arrest, downregulation of c-MYC and Aurora B kinase [1]. Increases C9ORF72 gene expression in a model of ALS/FTD [4]. | Improves NASH and liver fibrosis in a mouse model [5]. Induces structural/functional damage to heart mitochondria in healthy rodents [3]. Suppresses chondrocyte differentiation and bone growth [6]. |
| Noted Off-Target Effects | Highly selective for BET bromodomains in profiled assays [1]. | Shows cardiotoxicity (mitochondrial damage) in healthy mice and rats [3]. Inhibits bone growth in zebrafish and cell models [6]. |
| Therapeutic Potential | Cancer (particularly hematological malignancies) [1], C9ALS/FTD (Amyotrophic Lateral Sclerosis/Frontotemporal Dementia) [4]. | Cancer [3], NASH (Non-Alcoholic Steatohepatitis) and liver fibrosis [5]. |
For researchers looking to understand the foundational evidence for the above comparisons, here is a summary of the key experimental methodologies and findings.
In Vitro Binding and Selectivity
Anti-Cancer Efficacy in Cellular Models
Application in Neurodegenerative Disease
Efficacy in NASH and Liver Fibrosis Model
Cardiotoxicity Profile in Healthy Rodents
Side Effects on Skeletal System
The following diagram illustrates the core mechanism of action shared by this compound and I-BET151, and how it leads to their diverse biological effects.
This shared pathway explains why both compounds show efficacy in cancer and inflammatory/fibrotic diseases, while their distinct chemical structures and off-target profiles lead to different secondary effects.
| Cancer Type | Cell Line / Model | Experimental Readout | Key Findings on PFI-1 | Comparative Agent & Data |
|---|---|---|---|---|
| Follicular Lymphoma [1] | DOHH2, RL cells | Cell viability (CCK-8 assay), Apoptosis (Flow cytometry/Western blot) | Inhibited cell viability in a dose-dependent manner; induced apoptosis. | CPI-203 showed similar potent inhibitory effects. |
| Acute Myeloid Leukemia (AML) [2] | HEL, Molm-14 cells | Cell viability (MTT assay), IC50 calculation | HEL: IC50 = 2.0 µM; Molm-14: IC50 = 2.7 µM. | Chiral analogue (S)-4a was more potent (HEL: IC50 = 0.5 µM; Molm-14: IC50 = 1.0 µM). |
| Chronic Myeloid Leukemia (CML) [2] | K562 cells | Cell viability (MTT assay) | No significant effect; did not reach IC50. | Confirmed BET-inhibitor insensitivity of K562 cells. |
The key findings in the table are supported by the following standardized experimental methods:
Cell Viability Assays (CCK-8, MTT): These colorimetric assays measure the metabolic activity of cells. After treatment with this compound or other compounds for a set duration, a water-soluble tetrazolium salt is added to the culture. Viable cells convert this salt into a colored formazan product. The intensity of the color, measured with a spectrophotometer, is directly proportional to the number of living cells, allowing for the calculation of percentage viability and inhibitory concentrations (IC50) [1] [2].
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining): This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, a phospholipid that becomes externalized on the cell surface during early apoptosis. Propidium iodide (PI) is a DNA dye that only enters cells with compromised membranes (late apoptotic or necrotic cells). Cells are stained with both dyes and analyzed by flow cytometry to quantify the percentage of cells in each stage of cell death [1].
Western Blot Analysis: This technique detects specific proteins and their modifications. After treatment, cells are lysed, and their proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies against proteins of interest, such as cleaved caspase-3 or PARP, which are key markers of apoptosis. The appearance of these cleavage products on the blot confirms the activation of apoptotic pathways in response to this compound treatment [1].
In Vivo Xenograft Mouse Model: To evaluate anti-tumor effects in a living organism, immunodeficient mice are engrafted with human cancer cells. Once tumors are established, mice are treated with the drug (e.g., CPI-203) or a control vehicle. Tumor size is measured over time, and mouse survival is monitored. This model demonstrates the efficacy and potential toxicity of the compound in a complex physiological system [1].
This compound exerts its cytotoxic effects by inhibiting Bromodomain-containing protein 4 (BRD4), an epigenetic "reader" that plays a key role in gene transcription [3] [2].
Research indicates that this compound's cytotoxicity is also linked to its effect on the Wnt/β-catenin signaling pathway. In follicular lymphoma cells, this compound and CPI-203 were found to impede the activity of β-catenin and its downstream molecules by regulating the DVL2/GSK3β axis, leading to the translocation of β-catenin from the nucleus to the cytoplasm and thereby inhibiting oncogenic signaling [1].
When evaluating this compound's potential in drug discovery, consider these strategic insights:
Tool Compound vs. Clinical Candidate: this compound is widely used as a tool compound in basic research to probe BET protein biology [2]. Its cytotoxicity profile makes it a valuable starting point for developing more potent and selective derivatives, such as the chiral sulfoximine analogues described in the literature [2].
Domain-Selective Inhibition: A key challenge with first-generation BET inhibitors like this compound is dose-limiting toxicity from broad pan-BET inhibition [4] [5] [6]. Newer strategies focus on developing domain-selective inhibitors that target either the first (BD1) or second (BD2) bromodomain, which show promise for improved tolerability while maintaining efficacy [4] [5] [7].
Combination Therapy Potential: Given that BET inhibitor monotherapy can face limitations, a promising approach is combination treatment. For example, in glioblastoma, BET inhibition sensitized tumor cells to temozolomide chemotherapy by attenuating the expression of the DNA repair protein MGMT, a known resistance factor [8]. This suggests that combining this compound with other targeted or chemotherapeutic agents could be a fruitful research direction.
The atomic-level interaction between PFI-1 and the first bromodomain of human BRD4 (BRD4-BD1) is detailed in the PDB entry 4E96 [1].
0NS in the structure [1].The diagram below illustrates these key interactions within the BRD4 binding site.
This compound exhibits potent and selective binding to BET family bromodomains, supported by the following experimental data.
Table 1: Binding Affinity of this compound for BET Bromodomains
| Protein Target | Assay Type | Affinity / Potency (nM) | Citation |
|---|---|---|---|
| BRD4-BD1 | Isothermal Titration Calorimetry (KD) | 47.4 ± 2.5 | [2] |
| BRD4-BD2 | Isothermal Titration Calorimetry (KD) | 194.9 ± 6 | [2] |
| BRD4-BD1 | ALPHA Screen (IC50) | 220 | [2] |
| BRD2 (2nd BD) | ALPHA Screen (IC50) | 98 | [2] |
Table 2: Selectivity Profile of this compound (Thermal Shift Assay) The following table shows the change in melting temperature (ΔTm) of various bromodomains in the presence of 10 µM this compound, indicating binding stability [5].
| Bromodomain Target | ΔTm (°C) @ 10 µM this compound |
|---|---|
| BRD4 (BD1) | +6.5 |
| BRD2 (BD1) | +4.6 |
| BRD3 (BD1) | +5.2 |
| BRDT (BD1) | +2.1 |
| CREBBP | +2.7 |
| BAZ2B | +0.3 |
| PCAF | +0.8 |
This compound demonstrates >350-fold selectivity for BET bromodomains over non-BET family members like CREBBP, and showed less than 20% inhibition at 1 µM against a panel of 50 kinases [5].
The quantitative data on this compound is generated through several key biophysical and biochemical methods.
1. X-ray Crystallography (for Co-crystal Structure) [1]
PHASER for phasing and REFMAC for refinement.2. Isothermal Titration Calorimetry (ITC) [2] [5]
3. ALPHA (Amplified Luminescent Proximity Homogeneous Assay) Screen [2] [5]
This compound demonstrates therapeutic potential in preclinical models by disrupting BRD4-driven oncogenic transcription.
When comparing this compound to other BET inhibitors like JQ1 or I-BET151, consider these characteristics:
The following table summarizes the binding affinity of this compound for different bromodomains of the BET family, as determined by ITC experiments. The dissociation constant (KD) is a direct measure of binding strength, with a lower value indicating tighter binding.
| Bromodomain | Dissociation Constant (KD) | Method | Citation |
|---|---|---|---|
| BRD4, first bromodomain (BD1) | 47.4 ± 2.5 nM | ITC | [1] |
| BRD4, second bromodomain (BD2) | 194.9 ± 6 nM | ITC | [1] |
| BRD2 (second bromodomain) | 98 nM (IC₅₀) | ALPHA screen | [1] [2] |
These results demonstrate that This compound is a potent and highly selective BET bromodomain inhibitor, showing the strongest binding affinity for the first bromodomain of BRD4 [1].
The ITC data for this compound was generated as part of a study to characterize its mechanism and selectivity.
The diagram below illustrates the experimental workflow from discovery to functional validation.
When comparing this compound to other alternatives in a guide, you may find the following points useful:
The table below summarizes key experimental data on this compound's selectivity, demonstrating its high specificity for its intended targets.
| Target Class | Specific Target/Family | Assay Type | Potency (IC50/KD/%Inhibition) | Result Summary |
|---|---|---|---|---|
| Primary Target | BET Bromodomains (BRD2, BRD3, BRD4, BRDT) | Alpha Screen, ITC [1] [2] [3] | IC50: 98 nM (BRD2) [3]; KD: 47.4 nM (BRD4) [1] | High-affinity binding [1] [2] [3] |
| Off-Target: Kinases | Panel of 50 human kinases | Inhibition Assay [2] | <20% inhibition @ 1 µM [2] | Negligible activity |
| Off-Target: Kinases | Panel of 38 protein kinases | Inhibition Assay [3] | Negligible activity [3] | Negligible activity |
| Off-Target: Bromodomains | CREBBP | Thermal Shift, ITC [1] [2] | KD: 49.5 µM [2]; Weak Tm shift @ 10 µM [2] | >350-fold selective vs. BET BRDs [2] |
| Off-Target: Receptors | Panel of 15 ligand-gated receptors, ion channels, transporters | CEREP Assay [2] [3] | <50% inhibition @ 10 µM [2] | Negligible activity |
The high selectivity of this compound was established using several robust and complementary experimental methods:
This compound functions as a competitive inhibitor of acetylated lysine recognition. It mimics the natural acetylated lysine residue on histones, binding to the conserved acetyl-lysine binding pocket in the bromodomains of BET proteins (BRD2, BRD3, BRD4, BRDT) [1] [4]. This action disrupts the recruitment of BET proteins to acetylated chromatin, leading to the downregulation of key oncogenes and growth-promoting genes, such as MYC and Aurora B kinase [1].
The following diagram illustrates the signaling pathway affected by this compound and the experimental workflow for profiling its selectivity.
This compound is recognized as one of several structurally diverse, unencumbered chemical probes for BET proteins, alongside JQ1 and I-BET151 [4]. Its distinct dihydroquinazoline-2-one chemotype provides researchers with a valuable alternative tool for probing BET biology [1] [4].
The rigorous selectivity profiling conducted on this compound aligns with the standards for high-quality chemical probes, which require comprehensive characterization to ensure that observed cellular phenotypes can be reliably linked to the inhibition of the intended target [4].